Product packaging for Germanium dioxide(Cat. No.:CAS No. 1310-53-8)

Germanium dioxide

Cat. No.: B072506
CAS No.: 1310-53-8
M. Wt: 104.63 g/mol
InChI Key: YBMRDBCBODYGJE-UHFFFAOYSA-N
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Description

Germanium dioxide (GeO2) is a high-purity inorganic compound of significant interest in materials science and chemical research. Its primary research value lies in its application as a precursor for the production of germanium metal and germanium-based semiconductors, which are critical for high-speed electronics and photodetectors. In the field of optics, GeO2 is a key component in the synthesis of specialized glasses and optical fibers, where it significantly increases the refractive index and transmits infrared light effectively. Furthermore, its role as a catalyst, particularly in the polymerization of polyethylene terephthalate (PET), is a major area of industrial research. Recent investigations also explore its potential in lithium-ion and sodium-ion battery anodes due to its high theoretical capacity. The compound's mechanism of action varies with its crystalline form (hexagonal or tetragonal); the hexagonal form is notably soluble in water and can act as a Lewis acid in certain catalytic cycles. This reagent is provided to support advanced studies in these areas, offering researchers a reliable and high-quality material for developing next-generation technologies. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeO2 B072506 Germanium dioxide CAS No. 1310-53-8

Properties

IUPAC Name

dioxogermane
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InChI

InChI=1S/GeO2/c2-1-3
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InChI Key

YBMRDBCBODYGJE-UHFFFAOYSA-N
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Canonical SMILES

O=[Ge]=O
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Molecular Formula

GeO2
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Molecular Weight

104.63 g/mol
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Physical Description

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline]
Record name Germanium oxide (GeO2)
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Solubility

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water
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Density

4.228 AT 25 °C
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Color/Form

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS

CAS No.

1310-53-8, 20619-16-3
Record name Germanium oxide (GeO2)
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Melting Point

1115.0 + or - 4 °C
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Advanced Synthetic Methodologies for Germanium Dioxide

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer a versatile and controllable means of producing Germanium Dioxide with tailored properties. These techniques involve the chemical transformation of molecular precursors in a liquid phase to form solid GeO₂. The ability to manipulate reaction conditions allows for precise control over the final product's characteristics, such as particle size, morphology, and crystallinity.

Sol-Gel Methodologies for Nanocrystalline this compound

The sol-gel process is a widely utilized method for synthesizing nanocrystalline this compound due to its ability to produce high-purity, homogeneous materials at relatively mild conditions. mdpi.com This technique generally involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process offers advantages such as the ability to prepare large amounts of oxide material with a large surface area. mdpi.com

A common approach within sol-gel synthesis is the hydrolysis and condensation of germanium alkoxides. Germanium isopropoxide (Ge[OCH(CH₃)₂]₄) and tetraethoxygermane (B1148625) (TEOG) are frequently used precursors. mdpi.comrsc.org The hydrolysis reaction involves the addition of water to the alkoxide, which leads to the formation of Ge-OH bonds. Subsequent condensation reactions between these hydroxyl groups or between a hydroxyl group and an alkoxide group result in the formation of Ge-O-Ge bridges, ultimately building the this compound network. researchgate.net

For instance, GeO₂ nanoparticles can be prepared through the room temperature hydrolysis and condensation of pure germanium isopropoxide in de-ionized water. mdpi.com The resulting precipitated powders are then typically dried and can be annealed at various temperatures to control crystallinity. mdpi.com Similarly, the sol-gel reaction of TEOG can be employed, although direct reactions using TEOG or GeCl₄ are often rapid and challenging to control without the use of capping agents. rsc.org The hydrolysis of amorphous GeO₂ can also lead to the formation of clusters that subsequently aggregate to facilitate the nucleation and growth of GeO₂ nanocrystals. researchgate.net

It has been noted that the hydrolysis and condensation of germanium alkoxides are typically very fast in water. rsc.org This rapid reaction can make tailoring the final GeO₂ nanoparticle morphology difficult. mdpi.com

The morphology and size of the resulting this compound nanoparticles can be precisely controlled by adjusting various reaction parameters during the sol-gel synthesis. rsc.orgualberta.ca Key parameters include the water/ethanol (B145695) ratio, the concentration of catalysts like ammonium (B1175870) hydroxide (B78521), reaction time, and temperature. rsc.orgrsc.org

A facile sol-gel methodology that requires no surfactants can achieve morphological control by tailoring these parameters. rsc.org For example, in the sol-gel reaction of TEOG catalyzed by ammonium hydroxide, the morphology of the GeO₂ nanoparticles evolves significantly with changes in the water/ethanol ratio. rsc.org At low water content, aggregated nanoparticles are formed, which transition to ill-defined nanostructures and eventually to well-defined crystalline cubes as the volume percentage of water is increased above 70%. rsc.org This demonstrates that judiciously tailoring reaction parameters can yield surfactant-free crystalline GeO₂ nano-cubes and nano-eggs with narrow size distributions. ualberta.ca

The following table illustrates the effect of the water/ethanol ratio on the morphology of GeO₂ nanoparticles in a specific sol-gel synthesis:

Water/Ethanol Ratio (vol%)Resulting GeO₂ Morphology
< 70%Aggregated or ill-defined nanostructures
> 70%Well-defined crystalline cubes

This table is based on findings from a study on the sol-gel reaction of TEOG catalyzed by ammonium hydroxide. rsc.org

Co-precipitation Techniques for this compound Nanoparticles

Co-precipitation is another effective solution-based method for the synthesis of this compound nanoparticles. researchgate.netnih.gov This technique involves the simultaneous precipitation of a soluble germanium salt and other precursors from a solution to form the desired nanoparticles. The method is valued for its simplicity and the ease with which it can be optimized. researchgate.netnih.gov

In a typical synthesis, effective parameters such as the mole ratio of capping agents, temperature, and time are optimized to achieve the desired morphology. researchgate.net For instance, acetylacetone (B45752) has been used as a capping agent to obtain smaller nanoparticles, with germania nanostructures of about 70 nm being successfully synthesized. researchgate.net Another approach involves using sodium hydroxide as a hydrolysis agent and a GEBIO solution, a mineral this compound solution, as a precursor and stabilizing agent to produce GeO₂ nanorods at room temperature. uq.edu.aucapes.gov.br The resulting nanorods can have diameters in the range of 60–220 nm and lengths from 0.2–2.20 μm. uq.edu.au

The co-precipitation method allows for adjustments in temperature, reaction time, and the ratio of precursors to alter the size of the produced GeO₂ nanoparticles. nih.gov

Hydrogen Peroxide Route for Thin Film Deposition on Substrates

A green, hydrogen-peroxide-assisted sol-gel processing route has been developed for depositing thin films of p-block peroxo compounds, including those of germanium, onto various substrates. mdpi.com This method represents the first demonstration of the peroxide route to produce peroxogermanate thin films, which can then be converted to supported germanium and germanium oxide coatings. acs.org

The process typically involves mixing a graphene oxide (GO) dispersion in an aqueous hydrogen peroxide solution with a peroxogermanate precursor solution. acs.org The precipitation of an amorphous peroxogermanate layer onto the GO surface is achieved by adding an antisolvent like ethanol. acs.org This coated material can then be thermally treated to form germanium oxide thin films on the graphene oxide support. mdpi.com This technique has been successfully applied for the deposition of uniform coatings consisting of this compound nanoparticles on reduced graphene oxide. mdpi.com

One specific application involves the oxidation of an underlying layer of germanium monoxide with hydrogen peroxide to create an even layer of this compound for subsequent processing. google.com

Utilization of Highly Soluble Germanium Oxide as Precursor for Functional Materials

A recently introduced highly soluble germanium oxide (HSGO) serves as a versatile and convenient precursor for synthesizing various germanium-based functional materials. mdpi.comnih.gov This precursor overcomes the limitation of the low solubility of standard GeO₂ in water (0.43 g per 100 g H₂O at 20°C). rscf.ru HSGO can achieve a high solubility of up to 100 g per liter of water. mdpi.comrscf.ru

HSGO is obtained from the rapid decomposition of ammonium peroxogermanate at 300°C. mdpi.comresearchgate.net Its high solubility and reactivity make it an effective starting reagent. rscf.ruresearchgate.net For example, a germanium-dioxide-reduced graphene oxide (rGO) composite can be obtained by the complete precipitation of GeO₂ nanoparticles from an aqueous solution of HSGO onto graphene oxide, followed by thermal treatment. mdpi.comnih.gov The high solubility of HSGO allows for easy regulation of the loading of this compound in the final composite materials. mdpi.com The addition of aqueous ammonia (B1221849) can be used to adjust the pH, and ethanol can be added to accomplish the precipitation of germanium oxide species onto the substrate. mdpi.com

The use of HSGO as a precursor is advantageous as it can increase the germanium yield to a quantitative level and opens new possibilities for controlling the morphology and composition of composite materials. rscf.ru

The following table summarizes the properties and preparation of Highly Soluble Germanium Oxide (HSGO):

Property/ParameterDescription
Precursor Ammonium peroxogermanate ((NH₄)₆[Ge₆(μ-OO)₆(μ-O)₆(OH)₆]·6H₂O)
Preparation Rapid decomposition of the precursor at 300°C
Solubility Up to 100 g per liter of water
Application Versatile precursor for various germanium-based functional materials

This data is compiled from research on the synthesis and applications of HSGO. mdpi.comrscf.ruresearchgate.net

Vapor-Phase and Thin Film Deposition Techniques

The fabrication of high-quality this compound thin films is paramount for their integration into electronic and optoelectronic devices. Various vapor-phase deposition techniques have been developed to achieve precise control over film thickness, crystallinity, and interface properties.

Laser Ablation and Thermal Spray Coating Approaches for Thin Films

A hybrid approach combining laser ablation and thermal spray coating has been utilized to deposit this compound layers on substrates such as quartz and n-type silicon. fishersci.no In this method, a pulsed laser is used to ablate a GeO2 target, and the resulting plume of material is directed towards the substrate via a thermal spray process. americanelements.com The properties of the deposited films are highly dependent on parameters like laser fluence and the pressure of the background gas. americanelements.com

Research has shown that the crystallinity of the GeO2 structure is significantly influenced by the number of laser pulses. For instance, highly crystalline hexagonal GeO2 structures were achieved with 1500 or more pulses. fishersci.no The particle diameters in these films can range from 15 to 274 nm, with optical band gaps estimated to be between 3.85 and 4.0 eV. fishersci.no Another vapor-phase deposition technique is pulsed laser sputtering, where a laser strikes a GeO2 target, causing the material to vaporize and then condense on a substrate. americanelements.com It has been noted that the stoichiometry of films deposited in a vacuum can vary, being more metal-rich at the center and oxide-like at the edges. americanelements.com The formation of a thin GeO2 layer during laser ablation of a germanium crystal can significantly increase the ablation threshold intensity. alfa-chemistry.com

Deposition ParameterResulting Film CharacteristicReference
Laser PulsesHighly crystalline structure obtained at ≥ 1500 pulses fishersci.no
Particle Diameter15 - 274 nm fishersci.no
Optical Band Gap3.85 - 4.0 eV fishersci.no
Deposition EnvironmentStoichiometry varies in vacuum-deposited films americanelements.com

Neutral Beam Oxidation for High-Quality Thin Films

Neutral beam oxidation (NBO) presents a low-temperature, damage-free method for the direct formation of high-quality this compound thin films. fishersci.comthegoodscentscompany.com This technique is particularly advantageous for creating ultrathin GeO2 films with a low density of interface states (Dit) at the GeO2/Ge interface, which is critical for the performance of Ge-channel field-effect transistors. thegoodscentscompany.com

The NBO process enhances oxidation through the bombardment of the germanium surface with energetic oxygen neutral beams, allowing for the formation of high-quality GeO2 films even at low temperatures, such as 300 °C. thegoodscentscompany.comfishersci.se Studies have demonstrated that combining a hydrogen (H) radical treatment with NBO can yield high-quality GeO2 films as thin as 1-1.5 nm. thegoodscentscompany.com This process has been shown to achieve a low interface state density of less than 1 × 10¹¹ cm⁻² eV⁻¹. fishersci.com The activation energy for this oxidation process is remarkably low, which is attributed to the high reactivity of the energetic oxygen-neutral beams. fishersci.sefishersci.no

Process FeatureAdvantageReference
Low TemperatureAvoids thermal damage to the substrate thegoodscentscompany.comfishersci.se
Damage-FreeMinimizes introduction of defects fishersci.comthegoodscentscompany.com
H Radical Pre-treatmentImproves interface quality thegoodscentscompany.com
Low Interface State Density< 1 × 10¹¹ cm⁻² eV⁻¹ achieved fishersci.com

Atmospheric Plasma Treatment for Germanium Oxide Thin Films

Atmospheric plasma treatment is another effective method for synthesizing germanium oxide thin films. This technique can be used to convert thin films of germanium disulfide (GeS2) into germanium oxide (GeOx). fishersci.at The process involves exposing atomically thin sheets of GeS2, prepared by mechanical exfoliation, to an atmospheric plasma. fishersci.at This method has been shown to produce thin films ranging from 2 to 10 nanometers in thickness. fishersci.at

Furthermore, atmospheric pressure dielectric barrier discharge (DBD) plasma has been employed for the oxidation of Ge(100) surfaces. americanelements.com Treatments in both oxygen and ambient air at room temperature can produce well-defined, contamination-free GeO2 films with thicknesses of up to several nanometers. americanelements.comnih.gov For example, a 60-second treatment in an oxygen plasma at 200 hPa can form a 3.6 nm thick GeO2 layer. americanelements.com Oxygen plasma treatment has also been shown to be effective in reducing charge traps by fully oxidizing the silicon cap on Ge-rich heterostructures. uni.lu

Molecular Beam Epitaxy for Epitaxial Film Growth on this compound Substrates

Molecular beam epitaxy (MBE) is a sophisticated technique for growing high-quality, single-crystal thin films. Rutile-structured this compound (r-GeO2) has been demonstrated to be a viable substrate for the epitaxial growth of other rutile compounds. nih.govnih.govfishersci.be The lattice parameters of rutile GeO2 are a = 4.398 Å and c = 2.863 Å. nih.govfishersci.be

Single crystals of rutile GeO2, up to 4 mm in size, can be grown using the flux method. nih.govnih.govfishersci.be After mechanical polishing and annealing, these substrates exhibit a crystalline surface with a roughness of less than 0.1 nm, making them suitable for epitaxial growth. nih.govnih.govfishersci.beereztech.com The feasibility of this approach has been proven by the successful epitaxial growth of (110)-oriented titanium dioxide (TiO2) thin films on (110) r-GeO2 substrates using MBE. nih.govnih.govfishersci.beereztech.com This opens up possibilities for stabilizing new rutile thin films and utilizing strain to tune their physical properties. nih.govnih.gov Hybrid MBE, using a metal-organic precursor like germanium tetraisopropoxide (GTIP), has also been used to grow germanium-containing oxides. fishersci.com

SubstrateGrown FilmDeposition TechniqueKey FindingReference
Rutile GeO2 (110)Rutile TiO2 (110)Molecular Beam EpitaxySuccessful epitaxial growth demonstrated nih.govnih.govfishersci.beereztech.com
TiO2 (001)Rutile Sn1-xGexO2Hybrid Molecular Beam EpitaxyViability of GTIP precursor confirmed fishersci.com

Phantom Spatial Vapor Deposition for Rutile-Structured this compound Thin Films

A novel technique known as Phantom Spatial Vapor Deposition (SVD) has been successfully employed for the deposition of rutile-structured this compound (r-GeO2) thin films. wikipedia.orgthegoodscentscompany.comscribd.com This method has enabled the world's first successful crystal growth of r-GeO2 thin films on silicon carbide (SiC) substrates. wikipedia.orgthegoodscentscompany.comscribd.com

The development of r-GeO2 on SiC is significant because r-GeO2 is a promising next-generation semiconductor material with a large band gap, and SiC offers excellent heat dissipation properties. thegoodscentscompany.comscribd.com The Phantom SVD method's crystal growth mechanism differs from conventional mist chemical vapor deposition (CVD), offering a potentially safer route for thin film synthesis. scribd.com These findings are a major step towards the realization of r-GeO2 power devices. wikipedia.org

Solid-State Synthesis and Reduction Processes

Solid-state reactions provide alternative routes for the synthesis and processing of this compound and related materials. These methods often involve heat treatments to induce chemical transformations.

GeO2 + 2H2 → Ge + 2H2O

The kinetics of this reduction follows a sigmoid curve, characteristic of an autocatalytic reaction, and the process has an activation energy of approximately 18.4 kcal/mol. researchgate.netoup.com

A simple solid-state reduction process has also been used to create germanium/reduced graphene oxide (Ge/rGO) composites. slu.se In this method, a mixture of germanium oxide (GeO2) and graphene oxide (GO) is heated, resulting in the reduction of both components to form Ge nanoparticles decorated on the rGO layers. slu.se

Furthermore, germanium nanocrystals (Ge NCs) can be synthesized via a solid-state route involving the thermal disproportionation of a germania (GeOx) glass. rsc.org This GeOx precursor can be synthesized by hydrolyzing a GeCl2·dioxane complex. rsc.org Subsequent heating of the GeOx glass at temperatures as low as 325 °C leads to the nucleation and growth of crystalline germanium particles. rsc.org

Solid-State Reduction of this compound for Composite Formation

The solid-state reduction of this compound (GeO₂) is a prominent method for synthesizing germanium-based composites, particularly for applications in energy storage. This approach involves the reduction of GeO₂ to germanium (Ge) in the presence of another material, which results in the formation of a composite structure.

A common technique is the use of a simple solid-state reduction process to create Germanium/reduced Graphene Oxide (Ge/rGO) composites. In this method, this compound and graphene oxide (GO) are reduced simultaneously. slu.se Transmission electron microscopy has shown that this process results in clusters of Ge nanoparticles decorating the graphene layers of the reduced graphene oxide. slu.se Detailed analyses using X-ray diffraction, Raman scattering, and X-ray photoelectron spectroscopy have confirmed the successful formation of these Ge/rGO composites. slu.se

Metallothermic, particularly magnesiothermic, solid-state reduction is another widely applied technique. researchgate.netbeilstein-journals.org This involves mixing GeO₂ powder with magnesium (Mg) powder. The stoichiometric molar ratio for the reduction of GeO₂ by Mg is 2:1. beilstein-journals.org However, to ensure the formation of a pure Ge phase without residual GeO₂, a higher molar ratio of Mg to GeO₂, such as 3.5:1, has been used. beilstein-journals.orgbeilstein-journals.org This in-situ magnesiothermic reduction can be performed in the presence of a carbon matrix to synthesize Ge@C composites. researchgate.netbeilstein-journals.org The process yields Ge nanoparticles embedded within the carbon matrix, which can enhance the material's structural stability. beilstein-journals.org

The synthesis of a GeO₂/Ge composite has also been achieved through the facile reduction of GeO₂ by magnesium. researchgate.net Furthermore, GeO₂-rGO composites can be synthesized by the complete precipitation of GeO₂ nanoparticles onto graphene oxide from an aqueous solution of highly soluble germanium oxide, followed by thermal treatment. mdpi.com

Catalytic Growth of One-Dimensional this compound Nanostructures

Formation of Nanowires and Nanotubes

One-dimensional (1D) nanostructures of this compound, such as nanowires and nanotubes, have been synthesized using various vapor-phase methods, often involving a catalyst. A prevalent method is the thermal evaporation of metallic germanium powders in a high-temperature horizontal tube furnace. scialert.netpsu.eduresearchgate.net

The synthesis of single-crystalline GeO₂ nanotubes and nanowires can be achieved using gold (Au) as a catalyst. acs.orgntu.edu.sgacs.org In a typical process, GeO₂ nanostructures are formed at a high-temperature region of 500-600 °C. acs.orgntu.edu.sgpkusz.edu.cn These resulting GeO₂ products are typically white in color. acs.orgntu.edu.sg The dimensions of the synthesized nanostructures can be controlled; for instance, nanorods and nanotubes with diameters of about 100–150 nm and lengths of approximately 1 μm have been produced. psu.eduresearchgate.net Some synthesis techniques have resulted in nanotubes with a serrated outer surface, which is formed by twin crystals. psu.eduresearchgate.net

The synthesis conditions, such as temperature, can influence the final product. For example, at lower temperatures (300-400 °C), the reduction of GeO₂ is favored, leading to the formation of brown-colored germanium nanowires instead of this compound nanostructures. acs.orgntu.edu.sg

Nanostructure TypeSynthesis Temperature (°C)CatalystPrecursorTypical Dimensions
GeO₂ Nanowires500-600AuGermanium-
GeO₂ Nanotubes500-600AuGermaniumDiameter: 100-150 nm, Length: ~1 µm psu.eduresearchgate.net
GeO₂ Branched Nanowires500-600AuGermanium-

Growth Mechanisms of this compound Nanostructures

The growth of one-dimensional GeO₂ nanostructures is primarily explained by the Vapor-Liquid-Solid (VLS) mechanism, especially when a metal catalyst like gold is used. scialert.netacs.org The VLS mechanism offers excellent control over the growth parameters of the nanowires. scialert.net

The process begins in a high-temperature tube furnace. scialert.net The catalyst (e.g., Au) forms liquid eutectic alloy droplets with germanium. These liquid droplets serve as preferential sites for the absorption of gas-phase reactants. As the reactant species, derived from the germanium source, continue to feed the liquid droplets, the droplets become supersaturated. This supersaturation drives the nucleation and subsequent growth of a solid crystalline nanostructure, such as a nanowire or nanotube, at the liquid-solid interface. aip.org

The morphology of the resulting nanostructure can be influenced by various factors. The formation of GeO₂ nanotubes, for example, has been attributed to a diffusion-limited growth process. acs.org Different morphologies, such as straight nanowires, sphere-capped nanowires, and tapered nanowires, can be obtained at different deposition zones corresponding to varying temperatures. nih.gov

While the VLS mechanism is common, other mechanisms like the Vapor-Solid (VS) mechanism, which involves simple evaporation and condensation, have also been proposed to explain the growth of 1D GeO₂ nanostructures. scialert.net

Growth MechanismDescriptionKey Factors
Vapor-Liquid-Solid (VLS)A catalyst forms a liquid alloy droplet that absorbs vapor-phase reactants, leading to supersaturation and crystal growth. scialert.netaip.orgCatalyst (e.g., Au), Temperature, Precursor concentration
Vapor-Solid (VS)Direct condensation of vapor-phase reactants onto a solid substrate without a liquid catalytic phase. scialert.netTemperature, Pressure
Diffusion-Limited GrowthThe growth rate is controlled by the diffusion of species to the growth front; proposed for nanotube formation. acs.orgReactant concentration gradient

Crystallographic and Amorphous Structural Elucidation of Germanium Dioxide Polymorphs

Polymorphic Forms and Structural Relationships

Germanium dioxide is a chemical and, to some extent, a structural analog of silicon dioxide (SiO₂). arxiv.orgiaea.org However, there are notable differences in their phase diagrams and structural behavior under pressure. arxiv.orgarxiv.org

At ambient conditions, GeO₂ primarily exists in two crystalline forms: a hexagonal α-quartz-like structure and a tetragonal rutile-like structure. arxiv.orgwikipedia.orgaip.org

α-Quartz and β-Quartz Structures: The hexagonal α-quartz form of GeO₂ possesses a structure where each germanium atom is tetrahedrally coordinated to four oxygen atoms (4:2 coordination). mdpi.comwikipedia.orgmdpi.com This is similar to the structure of α-quartz SiO₂. brainly.com The α-quartz-like GeO₂ is considered the stable high-temperature phase. arxiv.org There is also a β-quartz structure, which is a low-temperature modification. mdpi.com Unlike some of its structural analogs, the transition from the α-phase to a β-phase is not observed in α-GeO₂ before it melts. mdpi.com

Rutile Structure: The tetragonal rutile-like polymorph, known as argutite, features germanium with a higher coordination number of 6, bonded to six oxygen atoms in an octahedral arrangement (6:3 coordination). mdpi.comwikipedia.orgmdpi.com This structure is analogous to stishovite, a high-pressure polymorph of SiO₂. wikipedia.org The rutile phase is the most stable form of GeO₂ under ambient conditions, though the hexagonal quartz phase is more commonly observed due to its lower density and formation energy. arxiv.org

Cristobalite Structure: A tetragonal cristobalite phase of GeO₂ has also been reported. aip.orgarxiv.org

The table below summarizes the key crystallographic data for some of the main GeO₂ polymorphs.

Polymorph Crystal System Space Group Ge Coordination Key Features
α-QuartzTrigonal (Hexagonal)P3₁21 or P3₂21 arxiv.orgiucr.org4 wikipedia.orgStable at high temperatures. arxiv.org
β-QuartzHexagonalP6₂22 iucr.org4 mdpi.comLow-temperature modification. mdpi.com
Rutile (Argutite)TetragonalP4₂/mnm arxiv.orgarxiv.org6 wikipedia.orgMost stable form at ambient conditions. arxiv.org
CristobaliteTetragonalP4₁2₁2 aip.org4Can be synthesized via PVD. aip.org

This table provides a summary of the primary crystalline forms of this compound.

Amorphous GeO₂, also known as germania glass, has a disordered structure similar to fused silica (B1680970). wikipedia.org It is composed of a continuous random network of corner-sharing GeO₄ tetrahedra. arxiv.orguchile.cl This network lacks long-range periodicity. arxiv.org The structure can be described as having short-range order due to the tetrahedral units, but with a broad distribution of Ge-O-Ge bond angles, leading to a disordered, three-dimensional framework. uchile.cl

In the liquid state, GeO₂ is primarily composed of slightly distorted GeO₄ tetrahedra linked at their corners, with a Ge-O-Ge angle of approximately 130°. uchile.cl The structure of amorphous GeO₂ can be viewed as a continuous random network of these corner-sharing tetrahedra, but with greater distortion of the tetrahedra and a larger number of three-membered rings compared to vitreous silica. arxiv.org

This compound is often considered a structural analog to silicon dioxide (SiO₂), as they both form tetrahedral networks in their amorphous and some crystalline states. arxiv.orgiaea.orgbrainly.com The low and high-pressure short-range order (tetrahedral and octahedral, respectively) is the same for both. arxiv.org However, several key differences exist:

Phase Diagram: The phase diagram for GeO₂ exhibits fewer polymorphs than that of SiO₂. arxiv.orgarxiv.org

Pressure Sensitivity: GeO₂ phases (crystalline, glass, and liquid) are more sensitive to pressure, undergoing transformations at much lower pressures than their SiO₂ counterparts. arxiv.orgarxiv.org For instance, the transformation from the α-quartz to the rutile structure in GeO₂ occurs at significantly lower pressures when heated compared to the equivalent transformation in SiO₂. arxiv.org

Bonding and Angles: The Ge-O bonds in amorphous GeO₂ are weaker than Si-O bonds. researchgate.net The average tetrahedral angle and the bridging Ge-O-Ge angle in amorphous GeO₂ are smaller than in amorphous SiO₂. arxiv.orgresearchgate.net The Ge-O-Ge bond angle distribution is also lower in germania glass, which is likely due to an increased number of 3-membered rings in its network structure. arxiv.org

Medium-Range Order: Differences in the medium-range order of the glass structure result in a much lower glass transition temperature for germania compared to silica. arxiv.orgarxiv.org

Phase Transitions and High-Pressure/High-Temperature Behavior

This compound undergoes a series of phase transitions under high pressure and high temperature, transforming into denser, more highly coordinated structures.

At ambient pressure, amorphous GeO₂ is a network of GeO₄ tetrahedra. wikipedia.org With increasing pressure up to about 9 GPa, the average coordination number of germanium steadily increases from 4 to around 5. wikipedia.org At higher pressures, up to approximately 15 GPa, the coordination number increases to 6, and the structure becomes a dense network of GeO₆ octahedra. wikipedia.org The sequence of high-pressure transitions for crystalline GeO₂ is complex, with transformations from the rutile structure to a CaCl₂-type, then to an α-PbO₂-type, and subsequently to a pyrite-type structure. osti.gov

Further increases in pressure lead to even more highly coordinated structures. First-principles computer simulations have predicted a phase transition from the pyrite-type structure to a cotunnite-type (α-PbCl₂) structure at a pressure of approximately 300 GPa. aps.orgresearchgate.net This transition is accompanied by a significant volume reduction of about 5.4%. aps.orgresearchgate.net The cotunnite structure is characterized by a nine-fold coordination of the germanium atoms. researchgate.net This post-pyrite transition to the cotunnite-type structure is an expected behavior based on the high-pressure transformations of other dioxides. aps.orgresearchgate.net

High-Pressure Induced Phase Transitions

Rutile to CaCl₂-type Transformations

This compound (GeO₂) undergoes a phase transition from the tetragonal rutile-type structure (space group P4₂/mnm) to the orthorhombic CaCl₂-type structure (space group Pnnm) under high pressure. researchgate.netgeoscienceworld.org This transition is of significant interest as GeO₂ serves as an analogue for SiO₂, a crucial component of the Earth's mantle, and understanding its behavior provides insights into the high-pressure transformations of silica. geoscienceworld.org

The transition pressure for this transformation has been observed to be around 25-27 GPa at room temperature. researchgate.netgeoscienceworld.organl.gov Specifically, X-ray diffraction measurements have identified the transition at 25 GPa, while Raman spectroscopy indicates it occurs at 26.7 GPa. researchgate.netgeoscienceworld.orgdergipark.org.tr In situ X-ray observations have determined a transition pressure of 26.3 GPa at room temperature, which is in good agreement with previous studies. geoscienceworld.org The transition is characterized as a second-order, proper ferroelastic transition, indicated by the absence of discontinuities in the cell constants and volume. researchgate.net The square of the spontaneous strain in the orthorhombic phase shows a linear relationship with pressure. researchgate.net

The mechanism of this transformation involves the anisotropic compression of the GeO₆ octahedra. researchgate.net Initially, the apical Ge-O distances decrease more significantly than the equatorial distances, becoming shorter above 7 GPa. researchgate.net The transformation itself, occurring at approximately 25 GPa, is driven by the flattening of these octahedra. jussieu.fr Above the transition pressure, the columns of edge-sharing octahedra tilt, leading to a hexagonal close-packed oxygen sublattice. researchgate.net

The following table summarizes the key characteristics of the rutile to CaCl₂-type transformation in GeO₂.

PropertyDescription
Initial Phase Rutile-type (tetragonal, P4₂/mnm)
High-Pressure Phase CaCl₂-type (orthorhombic, Pnnm)
Transition Pressure ~25-27 GPa at room temperature
Transition Type Second-order, proper ferroelastic
Driving Mechanism Anisotropic compression and flattening of GeO₆ octahedra
Coordination Changes During Pressure-Induced Amorphization

Under pressure, both crystalline (α-quartz type) and vitreous this compound undergo significant coordination changes, primarily from a four-fold (tetrahedral) to a six-fold (octahedral) coordination of germanium atoms. geoscienceworld.orgaps.org This transformation is a key aspect of pressure-induced amorphization in GeO₂.

X-ray absorption spectroscopy (EXAFS) studies have shown that this coordination change occurs between 6 and 12 GPa in both α-GeO₂ and GeO₂ glass. geoscienceworld.org The progressive evolution of Ge-O distances observed in these studies suggests the presence of two distinct coordination sites rather than a gradual modification of a single site. aps.org This is further supported by infrared and Raman data, which are consistent with a progressive amorphization of α-GeO₂ within the same pressure range. geoscienceworld.org

Interestingly, the coordination change and amorphization process exhibit different reversibility depending on the initial state of the material. In the case of vitreous GeO₂, the phase transition is reversible upon decompression. aps.org However, for the crystalline α-quartz form, the transformation to an amorphous, higher-coordinated state is irreversible. aps.org

Transmission x-ray microscopy studies on GeO₂ glass up to 38.5 GPa reveal a continuous increase in density, indicating a gradual structural transformation. aip.org A notable transition is observed around 10–13 GPa, where the compression behavior of the material changes distinctly. aip.org Even up to nearly 40 GPa, the glass may not be fully six-coordinated, suggesting a complex and extended transformation process. aip.org

The table below outlines the key features of coordination changes during pressure-induced amorphization of GeO₂.

FeatureDescription
Initial Coordination 4-fold (tetrahedral)
High-Pressure Coordination 6-fold (octahedral)
Pressure Range 6 - 12 GPa
Observation Techniques EXAFS, Infrared Spectroscopy, Raman Spectroscopy, Transmission X-ray Microscopy
Reversibility (Vitreous GeO₂) ** Reversible
Reversibility (Crystalline α-GeO₂) **Irreversible
Ramp Compression Studies to Extreme Conditions

Dynamic ramp compression techniques, combined with in situ X-ray diffraction, have enabled the investigation of this compound's crystal structure under extreme pressures, reaching up to 882 GPa. aps.orgresearchgate.netsnu.ac.kr These studies are particularly valuable as GeO₂ serves as an analogue for SiO₂, a primary component of terrestrial exoplanet mantles. aps.orgresearchgate.net

Under ramp loading, quartz-type GeO₂ transforms to the HP-PdF₂-type structure at pressures ranging from 154 to 440 GPa. aps.orgresearchgate.net This phase demonstrates persistence to higher pressures than theoretical predictions suggest. aps.org Above 440 GPa, experimental evidence points to a transformation to a new, post-HP-PdF₂ phase. aps.orgresearchgate.netsnu.ac.kr Based on diffraction data, the most likely candidate for this new phase is the cotunnite-type structure, which has been theoretically predicted to be stable above 300 GPa. aps.orgresearchgate.net

The sequence of phase transitions observed under ramp compression involves a significant increase in the coordination number of germanium, starting from 4 in the quartz-type structure, increasing to 6 in the HP-PdF₂-type structure, and reaching 9 in the cotunnite-type structure. aps.org This demonstrates that highly coordinated crystalline phases can be formed from low-coordination starting materials under dynamic compression. aps.org

The following table summarizes the findings from ramp compression studies on GeO₂.

Pressure Range (GPa)Observed PhaseCoordination Number
154 - 440HP-PdF₂-type6
> 440 - 882Cotunnite-type9

High-Temperature Phase Stability and Transitions

At ambient pressure, this compound exists in two primary polymorphs: a thermodynamically stable rutile-type structure and a high-temperature α-quartz-type polymorph. nih.govarxiv.org The rutile-type GeO₂ transforms to the α-quartz-like structure at approximately 1281 K. jussieu.fr The α-quartz-like polymorph is metastable at lower temperatures. arxiv.org

The high-temperature behavior of the α-quartz-like polymorph has been studied up to 1344 K, revealing high thermal stability in its intertetrahedral bridging angle (Ge-O-Ge) and tilt angles. arxiv.org The unit cell expansion with increasing temperature is highly anisotropic. arxiv.org

Under high pressure and high temperature, the phase transitions of GeO₂ become more complex. In situ X-ray observations have been used to determine the phase boundary between the rutile-type and CaCl₂-type phases. geoscienceworld.org The transition from the CaCl₂-type phase to the rutile-type phase was observed at 2130 K. geoscienceworld.org This transition is reversible, with the rutile-type phase transforming back to the CaCl₂-type phase upon cooling. geoscienceworld.org The phase boundary between these two phases has a positive Clapeyron slope, with the transition pressure increasing with temperature. geoscienceworld.org

Studies on dense germanium have also revealed high-temperature phase transitions. For instance, in the pressure range of 64–90 GPa, orthorhombic Ge-IV transforms to a previously unobserved high-temperature phase, designated Ge-VIII, above 1500 K. aip.org This Ge-VIII phase has a tetragonal crystal structure with the space group I4/mmm. aip.org

The table below provides a summary of the high-temperature phase transitions of GeO₂.

Initial PhaseTransition ConditionFinal Phase
Rutile-type~1281 K (ambient pressure)α-quartz-type
CaCl₂-type2130 K (high pressure)Rutile-type
Orthorhombic Ge-IV>1500 K (64-90 GPa)Tetragonal Ge-VIII

Thermodynamics of Polymorphic Transformations

The thermodynamic properties of this compound polymorphs are crucial for understanding their relative stabilities and transformation pathways. At ambient pressure, the rutile-type structure is the thermodynamically stable form, while the α-quartz-type is a high-temperature polymorph. nih.gov Ab initio phonon and thermochemical computations have been employed to investigate the phase stability at finite temperatures. nih.gov

The transformation of the rutile-type GeO₂ to the CaCl₂-type structure under pressure is a second-order phase transition. researchgate.netgeoscienceworld.org This is characterized by continuous changes in cell constants and volume, and the compressibility of the material increases at the phase change. researchgate.netgeoscienceworld.org

The thermodynamics of GeO₂ transformations are also relevant in geochemical contexts. For instance, in the Ge-GeO₂ system, high temperatures (600-800 °C) are more favorable for the reduction of GeO₂ with carbon monoxide. scielo.br The maximum concentration of hydrogen achievable during Ge oxidation decreases with increasing temperature, from nearly 100 vol.% at low temperatures to 56 vol.% at 800 °C. scielo.br

The phase stability diagram of Ge and GeO₂ in various atmospheres (CH₄, CO₂, H₂O) shows a strong temperature dependence. scielo.br For example, in a methane (B114726) atmosphere, high temperatures are required to achieve efficient methane consumption for GeO₂ reduction. scielo.br

The study of the thermodynamic properties of alkali germanates, which can act as catalysts in the polymorphic transformation of GeO₂, provides further insight. researchgate.net For example, lithium germanate and sodium germanate catalyze the transformation in the solid state. researchgate.net

Nanoscale Structural Characteristics

The control of crystallite size and morphology of this compound nanoparticles is essential for tuning their properties for various applications. mdpi.com Several synthesis methods have been explored to achieve this control.

A sol-gel process involving the hydrolysis of germanium isopropoxide can produce GeO₂ nanoparticles. mdpi.com Subsequent annealing at temperatures between 500 °C and 1000 °C influences the crystalline structure and size. mdpi.com pristine particles can have sizes around 40-50 nm, which can increase to 100 nm or more after annealing. mdpi.com The morphology of these particles is often cubic. mdpi.com

A facile acid-induced decomposition of germanate ions in an aqueous medium allows for the control of GeO₂ particle morphology. researchgate.net The morphology can change from hexagonal to cubic, with the final shape being influenced by the dominant growth of specific crystal planes. researchgate.net The nature of the acid anion used in this process can also affect the particle size. researchgate.net

Microwave-assisted synthesis using germanium iodides (GeI₄, GeI₂) as precursors has been shown to be an effective method for size control of germanium nanoparticles in the range of 4-11 nm. acs.org The ratio of Ge⁴⁺/Ge²⁺ in the precursor mix is a key parameter for controlling the size. acs.org This method avoids the use of strong reducing agents. acs.org A two-step microwave-assisted reduction of GeI₄ in oleylamine (B85491) has been used to produce monodispersed, highly crystalline Ge nanoparticles with an average size of approximately 18.9 nm. nih.gov

The choice of solvent and the concentration of certain reagents, like sulfur, can also be used to control the crystalline or amorphous nature of the resulting nanoparticles. acs.org For instance, in some solution-based routes, the use of highly reactive reducing agents is necessary to produce crystalline Ge nanoparticles and avoid amorphous products. nih.gov

The table below summarizes different methods for controlling the size and morphology of GeO₂ nanoparticles.

Synthesis MethodPrecursor(s)Key Control ParametersResulting Size/Morphology
Sol-gelGermanium isopropoxideAnnealing temperature and time40-50 nm (pristine), >100 nm (annealed), cubic morphology
Acid-induced decompositionGermanate ionsNature of acid anionHexagonal to cubic morphology
Microwave-assistedGermanium iodides (GeI₄, GeI₂)Ge⁴⁺/Ge²⁺ ratio, reaction time, temperature4-11 nm, quasi-spherical
Two-step microwave-assistedGeI₄ in oleylamineReaction temperature, precursor concentration~18.9 nm, monodispersed, single-crystalline

Influence of Support Materials on this compound Nanostructures

The synthesis and morphology of this compound (GeO₂) nanostructures are profoundly influenced by the choice of support material or substrate. The substrate not only provides a surface for nucleation and growth but can also actively participate in determining the crystal structure, orientation, and morphology of the resulting nanostructures through mechanisms such as epitaxial relationships, catalytic activity, and surface-energy modifications.

The selection of a substrate is a critical parameter in various synthesis techniques, including chemical vapor deposition (CVD), thermal evaporation, and pulsed laser deposition (PLD). Different substrates can promote the growth of specific polymorphs or morphologies, such as thin films, nanowires, or nanorods.

Silicon (Si) is a widely utilized substrate, often coated with a catalyst like gold (Au), for the growth of one-dimensional GeO₂ nanostructures. Using a vapor-liquid-solid (VLS) mechanism, single-crystalline GeO₂ nanowires and nanotubes have been successfully synthesized on gold-coated silicon substrates. pkusz.edu.cnresearchgate.net In these processes, the temperature gradient across the substrate is a determining factor; higher temperature zones (500-600 °C) typically yield GeO₂ nanostructures, while lower temperature regions (300-400 °C) favor the formation of Germanium (Ge) nanowires. pkusz.edu.cn The surface condition of the silicon substrate, including the presence of defects, can also impact the resulting morphology of the grown nanostructures. researchgate.net

Silicon dioxide (SiO₂) serves as an important insulating substrate. It is often used for the direct synthesis of Ge nanowires, which can subsequently be oxidized to form GeO₂. arxiv.orgaip.org The deposition of germanium on SiO₂ can be facilitated by an intermediate layer, such as polycrystalline silicon, which acts as a seed layer for germanium deposition at temperatures where direct deposition on SiO₂ would not occur. google.com

Germanium (Ge) substrates can be used to grow GeO₂ nanowires without an external germanium source. In a single-step annealing process on gold-coated Ge wafers, the Ge substrate itself acts as the source material through metal-induced surface decomposition, leading to the growth of Au-capped GeO₂ nanowires. aip.org The native oxide layer on the germanium substrate is an integral part of this growth mechanism. aip.org

For the growth of epitaxial thin films, substrates with specific crystallographic properties are chosen. Sapphire (Al₂O₃) , in both C-plane and R-plane orientations, has been employed for the metal-organic chemical vapor deposition (MOCVD) of GeO₂ thin films. arxiv.org The total pressure during deposition was identified as a crucial parameter for successful film growth on sapphire. arxiv.orgRutile Titanium Dioxide (TiO₂) is another substrate used to grow rutile GeO₂ (r-GeO₂) thin films. aip.org To overcome lattice mismatch and promote the growth of high-quality, water-insoluble r-GeO₂ films, a graded GeₓSn₁₋ₓO₂ buffer layer can be inserted between the TiO₂ substrate and the GeO₂ film. researchgate.net

Other materials have also been explored as supports. Graphene Oxide (GO) has been used as a support for depositing amorphous and crystalline GeO₂ thin films, where the GO support influences the material's thermal transformation. acs.org In hydrothermal synthesis, aluminum foil has been used to facilitate the growth of GeO₂ nanorods that exhibit a core-shell structure, with a crystalline GeO₂ core and an amorphous shell containing Al, Ge, and O. researchgate.net

The interaction between the support material and the growing nanostructure is a key factor in achieving controlled synthesis of this compound with desired properties for various applications.

Interactive Data Table: Influence of Support Material on GeO₂ Nanostructure Formation

Support MaterialCatalyst/MethodResulting GeO₂ NanostructureKey Findings & InfluenceReference(s)
Silicon (Si) Au / VLSNanowires, NanotubesSubstrate temperature dictates composition (GeO₂ vs. Ge). pkusz.edu.cnresearchgate.net
Silicon Dioxide (SiO₂) In or Sb / VLSNanowires (subsequently oxidized)Insulating nature is key for nanowire-on-insulator (NOI) structures. aip.org
Germanium (Ge) Au / Thermal AnnealingAu-capped NanowiresSubstrate acts as the Ge source via metal-induced decomposition. aip.org
Sapphire (C- & R-plane) MOCVDThin FilmsEnables epitaxial growth; process pressure is a critical parameter. arxiv.org
Titanium Dioxide (TiO₂) Mist CVDRutile Thin FilmsA graded buffer layer promotes single-phase, water-insoluble films. researchgate.net
Graphene Oxide (GO) Peroxide RouteAmorphous/Crystalline Thin FilmsGO support influences the thermal transformation of the GeO₂ film. acs.org
Aluminum Foil HydrothermalCore-Shell NanorodsAl participates in forming an amorphous Al-Ge-O shell. researchgate.net

Advanced Characterization Techniques for Germanium Dioxide Materials

Structural and Morphological Characterization

Understanding the crystal structure and physical form of GeO₂ is fundamental. Techniques such as X-ray diffraction and electron microscopy provide detailed insights into the atomic arrangement and macroscopic features of the material.

X-ray diffraction (XRD) is an indispensable technique for identifying the crystalline phases and determining the structural properties of germanium dioxide. arxiv.org XRD analysis reveals that GeO₂ exists in several polymorphs, most notably a hexagonal α-quartz-like structure (space group P3₂21) and a tetragonal rutile-like structure (space group P4₂/mnm). arxiv.org The α-quartz form is the stable, high-temperature phase. arxiv.org

Research on GeO₂ nanoparticles synthesized via sol-gel processes demonstrates the power of XRD in tracking phase transformations. mdpi.com As-prepared samples, after drying, are crystalline and show a dominant β-quartz (low temperature) phase. mdpi.com Upon annealing at temperatures between 500 °C and 1000 °C, XRD patterns show increasing contributions from the α-quartz (high-temperature) and other quartz-like GeO₂ structures. mdpi.com In studies of GeO₂ glass crystallization, XRD is used to identify the crystalline species that form upon heat treatment. For instance, in a 93GeO₂–6Al₂O₃–1Bi₂O₃ glass system, XRD analysis confirmed the evolution of sharp peaks corresponding to GeO₂ (hexagonal) and Al₂,₃₈Ge₀,₆₂O₄,₈₁ phases as the heating temperature increased. mdpi.com

Dynamic compression studies also utilize XRD to examine crystal structure under extreme pressures. Under ramp loading, GeO₂ transforms to a high-pressure, HP-PdF₂-type structure between 154 and 440 GPa, and above 440 GPa, it adopts a nine-coordinated orthorhombic structure. aps.org

Below is a table summarizing the lattice parameters for different GeO₂ polymorphs as identified by XRD studies.

GeO₂ Polymorph Crystal System Space Group Lattice Parameters (Å) Reference
α-Quartz-likeHexagonalP3₂21a = 4.987, c = 5.652 mdpi.comresearchgate.net
Rutile-likeTetragonalP4₂/mnm- arxiv.org
HP-PdF₂-type--- aps.org
OrthorhombicOrthorhombic-- aps.org

Electron microscopy offers high-resolution imaging capabilities to visualize the morphology, size, and microstructure of GeO₂ materials.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and determine the size of GeO₂ particles. oregonstate.edu SEM analyses of GeO₂ nanoparticles have revealed various shapes, including cubic and oval, with sizes often in the range of 100-200 nm. mdpi.comoregonstate.edu For instance, GeO₂ nanoparticles prepared by a sol-gel process were found to have mainly cubic shapes with a particle size of 100–150 nm, a morphology that remained largely independent of subsequent heat treatments. mdpi.com

The concentration of precursors during synthesis can influence the resulting morphology as observed by SEM. oregonstate.edu In one study, high concentrations of a germanium precursor led to oval-shaped nanoparticles (160 nm diameter), while medium concentrations produced a mix of cubic (200 nm) and oval (160 nm) shapes. oregonstate.edu SEM images also show that GeO₂ nanoparticles often form agglomerates, a common phenomenon for nanomaterials seeking to reduce surface energy. researchgate.net The average particle size can be quantitatively analyzed from SEM micrographs; for example, analysis of sol-gel derived nanoparticles showed an average size of approximately 125.3 nm. mdpi.com

The table below presents findings from various SEM studies on GeO₂.

Synthesis/Treatment Method Observed Morphology Particle/Agglomerate Size Reference
Sol-gel, pristineAgglomerated cubic particles~125.3 nm mdpi.com
Sol-gel, annealed at 800 °CAgglomerated cubic particles~125.3 nm mdpi.com
Sol-gel, annealed at 1000 °CAgglomerated cubic particles~125.3 nm mdpi.com
Precursor solution (high conc.)Oval nanoparticles~160 nm oregonstate.edu
Precursor solution (medium conc.)Cubic and oval nanoparticles~200 nm (cubic), ~160 nm (oval) oregonstate.edu
Powder synthesisAgglomerated nanoparticles>100 nm clusters of ~10 nm particles researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, enabling detailed characterization of nanoparticle size distribution, morphology, and internal microstructure. nus.edu.sg TEM studies on GeO₂ nanoparticles synthesized by spark discharge showed that increasing sintering temperature from 25 °C to 775 °C led to a growth in the mean primary particle size from 7 nm to 51 nm. mdpi.com

TEM analysis can also reveal the composite nature of nanoparticles. mdpi.com For example, nanoparticles sintered at lower temperatures (25 to 475 °C) were found to have a structure of germanium crystals embedded within an amorphous germanium oxide (GeOx) matrix. mdpi.com In contrast, those prepared at higher temperatures (above 625 °C) were identified as pure germanium crystals. mdpi.com TEM is also crucial for confirming the growth mechanism of nanostructures, such as identifying catalyst particles at the tips of GeO₂ nanowires, which indicates a Vapor-Liquid-Solid (VLS) growth mechanism. pkusz.edu.cn

The following table summarizes TEM findings on the size and structure of GeO₂ nanoparticles under different conditions.

Sintering Temperature (°C) Mean Primary Particle Size (nm) Microstructure Reference
256.8 ± 5.2Ge crystals in amorphous GeOx matrix mdpi.com
47517.0 ± 10.3Ge crystals in amorphous GeOx matrix mdpi.com
62541.2 ± 19.1Pure Ge crystals mdpi.com
77551.3 ± 31.8Mostly spherical, freestanding Ge crystals mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) offers atomic-level resolution, making it a powerful tool for in-depth microstructural analysis. mdpi.com It allows for the direct visualization of crystal lattices, interfaces, and defects. mdpi.comcambridge.org In the study of germanium nanocrystals (Ge-nc) formed by ion implantation in SiO₂, HRTEM imaging showed that the diameter and distribution of the nanocrystals increased with the germanium concentration. qdu.edu.cn

HRTEM is used to determine the crystallographic orientation of nanostructures. For Ge nanowires, HRTEM images combined with Fourier transforms can identify the growth direction, such as <111>, by measuring the lattice spacing (e.g., 0.326 nm for (111) planes). pkusz.edu.cn The technique is also critical for analyzing interfaces in heterostructures. acs.org For example, in Ge islands grown on patterned SiO₂/Si substrates, HRTEM revealed misfit dislocations at the interface with the Si substrate and tilted lattice planes in some islands. aip.org This level of detail is essential for understanding strain relaxation and defect formation in epitaxial growth. aip.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to analyze surface topography and roughness with sub-nanometer vertical resolution. measurlabs.com It is particularly valuable for characterizing the surfaces of thin films. aip.orgaip.org

In the context of germanium-based materials, AFM has been used to investigate the surface evolution of Ge thin films grown by Pulsed Laser Deposition (PLD). aip.org By applying a power spectral density (PSD) function to AFM topography data, researchers can identify the physical mechanisms, such as diffusion, that control film growth. aip.org AFM has also provided direct evidence of light-induced structural changes in amorphous silicon-germanium films by measuring an increase in surface roughness after light soaking. aip.org

Furthermore, AFM can reveal the formation of surface relief patterns on optical fibers following the inscription of Fiber Bragg Gratings (FBGs). core.ac.uk Studies on germanium-boron codoped fibers showed that UV irradiation creates a periodic pattern of peaks and troughs on the fiber's surface, with the amplitude of this relief pattern being enhanced by hydrogen loading. core.ac.uk

The table below shows AFM data on the surface roughness of Ge films.

Material System Condition Observation Reference
Polycrystalline Ge films on Ge substrateIncreasing film thicknessInitial smoothening followed by roughening aip.org
Amorphous SiGe:H filmsAfter light soakingIncrease in RMS surface roughness aip.org
Ge-B codoped optical fiberAfter UV irradiation for FBGFormation of periodic surface relief pattern core.ac.uk
Hydrogen-loaded Ge-B codoped fiberAfter UV irradiation for FBGEnhanced amplitude of surface relief pattern core.ac.uk

Reflection High-Energy Electron Diffraction (RHEED) for Crystalline Surfaces

Reflection High-Energy Electron Diffraction (RHEED) is a powerful, surface-sensitive technique used to characterize the crystalline structure of material surfaces. yuxiang.infowikipedia.org It involves directing a high-energy electron beam (typically 10-100 keV) at a grazing angle to the sample surface. wikipedia.orgu-tokyo.ac.jp The resulting diffraction pattern, observed on a fluorescent screen, provides information about the surface's periodicity, flatness, and the epitaxial relationship between a grown film and its substrate. u-tokyo.ac.jp

In the context of this compound, RHEED is instrumental in monitoring the growth of epitaxial GeO2 thin films. For instance, during the molecular beam epitaxy (MBE) growth of rutile GeO2 (r-GeO2), RHEED patterns can confirm the crystalline nature of the surface. aip.orgaip.org Streaky diffraction patterns observed in RHEED indicate a smooth, two-dimensional growth mode, while spotty patterns suggest a three-dimensional or rougher surface. aip.orgaip.org Researchers have successfully used RHEED to monitor the deposition of α-quartz GeO2 thin films and to observe the evolution of the surface during growth and subsequent etching processes. acs.orgresearchgate.net For example, the growth of an amorphous GeO2 layer at 300 °C is confirmed by the absence of sharp diffraction features, while subsequent etching can reveal the underlying crystalline substrate. researchgate.net

Studies have shown that after mechanical polishing and annealing, single-crystal rutile GeO2 substrates exhibit streaky RHEED patterns, indicating a highly crystalline and smooth surface suitable for epitaxial growth. aip.org This technique has been crucial in demonstrating the epitaxial growth of materials like rutile TiO2 on GeO2 substrates, where the RHEED patterns confirmed a 2D growth mode throughout the deposition process. aip.orgaip.org

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the local structure, electronic states, and vibrational properties of this compound.

X-ray Absorption Fine Structure (XAFS) spectroscopy is an element-specific technique that provides information on the local atomic structure and electronic state of a specific element within a material. esrf.fr It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides details on the oxidation state and coordination geometry of the absorbing atom, while EXAFS yields information about the bond distances, coordination numbers, and types of neighboring atoms. esrf.fr

XAFS has been extensively used to study the structural transformations of both crystalline and amorphous GeO2 under high pressure. These studies reveal changes in the Ge-O bond distance and coordination number. For example, investigations have shown that crystalline GeO2 undergoes a transition from four-fold to six-fold coordination at approximately 8.5 GPa. researchgate.net In amorphous GeO2, this structural change is more gradual. researchgate.net

EXAFS studies have determined that the Ge-O bond length in glassy GeO2 increases from 1.74 Å at ambient pressure to 1.82 Å at 13 GPa. researchgate.net The analysis of XAFS spectra of GeO2 glass up to 64 GPa has provided a detailed picture of the evolution from a tetrahedral to an octahedral network. princeton.edu The difference in the nearest Ge-O distances between glassy and rutile-type GeO2 disappears at around 20 GPa, indicating the completion of the tetrahedral-to-octahedral transition in the glass. princeton.edu The similarity between the X-ray absorption spectra of vitreous and hexagonal GeO2 suggests structural similarities at the local level. mdpi.com

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, which are sensitive to its crystal structure, phase, and local bonding environment. It has been widely applied to study the various polymorphs of GeO2 and their transformations under different conditions like pressure and temperature. scispace.comresearchgate.net

The Raman spectra of the trigonal (α-quartz) and tetragonal (rutile) forms of GeO2 have been extensively characterized, with identified frequencies and symmetries of their Raman-active optical phonons. aps.org For instance, the Raman spectra of Ge/GeO2 core-shell nanocrystals show characteristic modes for GeO2 in the 250 cm⁻¹ to 440 cm⁻¹ range. researchgate.net In studies of alkali boro-germanate glasses, Raman bands around 538 cm⁻¹ are attributed to the bending vibration of Ge-O-Ge, while the band near 797 cm⁻¹ corresponds to the symmetric stretching of Ge-O in GeO4 tetrahedra. tandfonline.com

Raman spectroscopy is particularly useful for monitoring phase transformations. For example, the transformation of hexagonal GeO2 to tetragonal GeO2 at high temperatures has been studied in detail. acs.org Under high pressure, the main Raman band of GeO2 glass at 419 cm⁻¹ broadens and shifts to higher frequencies, indicating a distortion of the GeO4 tetrahedra. researchgate.net The substantial broadening and softening of Raman modes are key indicators of phase transitions. researchgate.net Researchers have also used polarized micro-Raman scattering, in conjunction with first-principles calculations, to definitively identify all the Raman active modes of rutile-type GeO2, including the Eg mode at 525 cm⁻¹. edpsciences.org

Infrared (IR) spectroscopy, often used in the form of Fourier Transform Infrared (FTIR) spectroscopy, is another vibrational technique that provides complementary information to Raman spectroscopy. It is particularly sensitive to the asymmetric stretching and bending vibrations of molecular bonds.

IR spectra of GeO2 glass typically show two main absorption bands: one around 560 cm⁻¹ and another at approximately 870-915 cm⁻¹. researchgate.netarxiv.orgresearchgate.net The lower frequency band is associated with the bending vibrations of Ge-O-Ge bridges, while the higher frequency band is assigned to the asymmetric stretching vibrations of these bridges. researchgate.netmdpi.com In alkali boro-germanate glasses, an IR band at 483 cm⁻¹ is attributed to the symmetrical stretching vibrations of Ge-O-Ge bonds in 3-membered GeO4 rings. tandfonline.com

IR spectroscopy is also a powerful tool for studying pressure- and humidity-induced transformations. At pressures above 6 GPa, the absorption peaks in GeO2 glass broaden, and the intensity in the region between them increases, signaling the onset of a transformation from a tetrahedral to an octahedral network. researchgate.net The dissolution mechanism of GeO2 thin films has been investigated by monitoring the changes in their FTIR spectra under varying humidity conditions. aip.org Furthermore, FTIR has been used to confirm the presence of dopants, such as Mg in GeO2 nanowires, by identifying new vibrational bands associated with Mg-O bonds. aip.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of atoms in a material. For this compound, ⁷³Ge solid-state NMR is particularly valuable.

Despite the challenges associated with the ⁷³Ge nucleus (low natural abundance and large quadrupole moment), ultrahigh-field NMR studies have successfully distinguished between four- and six-coordinate Ge in different GeO2 polymorphs. researchgate.net For example, quartz-like GeO2, which contains four-coordinate Ge, exhibits a distinct quadrupole coupling constant (CQ) of 9.2 MHz. researchgate.net These experimental findings are often supported by quantum chemical calculations to aid in spectral interpretation. researchgate.net

Combined NMR and XPS studies on mixed network former glasses, such as the GeO2–NaPO3 system, have enabled a detailed quantitative speciation of the constituent atoms and their connectivities. acs.org This approach has revealed that in these glasses, heteroatomic P–O–Ge linkages are favored over homoatomic P–O–P and Ge–O–Ge linkages, providing a deep understanding of the glass network structure. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. casaxps.com It works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

XPS is widely used to determine the stoichiometry of GeO2 films and to identify the presence of different germanium oxidation states (Ge¹⁺, Ge²⁺, Ge³⁺, Ge⁴⁺). utm.my For example, analysis of thermally grown germanium oxides has shown that the composition varies with depth, with a higher concentration of GeO2 (Ge⁴⁺) near the surface and a larger concentration of suboxides near the oxide/Ge interface. utm.my The binding energy difference between the Ge 3d peaks for elemental Ge and GeO2 is a key indicator of the oxide's presence and quality. nycu.edu.tw

The technique has been crucial in studying the surface of Ge nanowires, confirming the formation of an increasingly GeO2-like surface oxide layer upon annealing. aip.org In studies of GeO2-based memory devices, XPS has been used to analyze the chemical composition of the active layers. aip.org It has also been employed to investigate the surface of complex stacked structures, such as GeO2/HfO2, confirming the stability of the GeO2 layer and the absence of significant interaction between the oxide layers. researchgate.net XPS analysis has also been able to detect the presence of different vanadium ions (V⁴⁺ and V⁵⁺) in vanadium-doped GeO2. scielo.org.mx

Interactive Data Table of Spectroscopic Findings

Below is a summary of key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Optical Properties

Ultraviolet-Visible (UV-Vis) spectrophotometry is a important technique for characterizing the optical properties of this compound (GeO₂), particularly its band gap and defect states. The optical absorption spectrum of GeO₂ provides insights into its electronic structure. For instance, studies on GeO₂ nanocrystals synthesized by a hydrothermal technique revealed multiple absorption peaks at approximately 200 nm, 216 nm, 233 nm, 245 nm, 270 nm, and 335 nm. researchgate.net

The band gap of GeO₂ can be determined from UV-Vis absorption data. Research has shown a direct band gap of 5.72 eV for α-quartz type GeO₂ nanocrystals, with no additional bands from localized or defect states. iaea.orgresearchgate.net However, the band gap can vary depending on the material's phase and crystallinity. Amorphous GeO₂ (a-GeO₂) has a calculated band gap of approximately 2.42 eV, which is smaller than that of crystalline GeO₂ (c-GeO₂). umkc.edu In germanium silicate (B1173343) glasses, three main absorption bands have been identified at 185 nm, 242 nm, and 325 nm. optica.org The band at 185 nm is attributed to GeO₂, while the other two are assigned to the presence of Germanium Monoxide (GeO). optica.org The intensity of these bands can be influenced by processing temperatures, which affect the dissociation of GeO₂ to GeO. optica.org

The optical transmittance of GeO₂ thin films can also be assessed using UV-Vis spectroscopy. High-quality crystalline GeO₂ thin films can exhibit optical transmittance increasing from 85% to 93% with changes in oxygen pressure during growth. researchgate.net The band gap for these films was found to range from 5.2 to 5.55 eV. researchgate.net In contrast, annealing GeO₂ thin films at 650 ºC can lead to a decrease in transmittance, which is attributed to changes in the oxygen content. jetir.org

Table 1: Reported Optical Band Gap Values for this compound

Material Form Band Gap (eV) Measurement/Calculation Method
α-quartz GeO₂ nanocrystals 5.72 Optical Absorption
Amorphous GeO₂ (a-GeO₂) 2.42 Calculation (LDA in DFT)
Crystalline GeO₂ (c-GeO₂) 2.66 Calculation (LDA in DFT)
GeO₂ thin films 5.2 - 5.55 Optical Absorption
Rutile GeO₂ (r-GeO₂) 4.68 Tauc Plot (Direct Forbidden Transition)
Amorphous GeO₂ 5.95 ---

This table is generated from data found in the text. researchgate.netiaea.orgresearchgate.netumkc.eduacs.org

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique used to determine the elemental composition of this compound materials. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide spatially resolved chemical analysis.

Studies on GeO₂ crystals with an α-quartz type structure have used EDX to confirm their chemical composition and stability up to a temperature of 400°C. iaea.orgresearchgate.net In the analysis of rutile GeO₂ (r-GeO₂) thin films, EDX mapping showed a uniform distribution of Germanium (Ge) and Oxygen (O) within the film. arxiv.org This analysis is crucial for verifying the stoichiometry and purity of the grown films. For example, in one study, quantitative EDX analysis of r-GeO₂ films revealed variations in Ge and O concentrations between different regions of the film, with one area having ~60.21 wt% Ge and ~39.79 wt% O, and another having ~70.36 wt% Ge and ~29.64 wt% O. arxiv.org These differences were attributed to variations in film thickness and the presence of both amorphous and crystalline phases. arxiv.org

EDX is also instrumental in ensuring that no significant diffusion of elements from the substrate into the GeO₂ film occurs, which could alter its properties. For instance, when r-GeO₂ was grown on a titanium dioxide (TiO₂) substrate, EDX analysis confirmed the absence of significant titanium (Ti) diffusion into the GeO₂ layer, indicating a stable interface. arxiv.org

Table 2: Example of Quantitative EDX Data for r-GeO₂ Film on TiO₂ Substrate

Element Weight % (Smooth Region) Weight % (Square Patterned Region)
Germanium (Ge) 60.21 70.36
Oxygen (O) 39.79 29.64

This table is generated from data found in the text. arxiv.org

Electrical and Interface Characterization

Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements for Device Performance

Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are fundamental for evaluating the electrical performance of devices incorporating this compound, particularly in Metal-Oxide-Semiconductor (MOS) capacitors. These techniques provide critical information about the quality of the GeO₂ dielectric and the GeO₂/Ge interface.

C-V measurements on Au/GeO₂/Ge capacitors are used to assess properties such as oxide capacitance (Cox), interface trapped charge density (Dit), and threshold voltage (VT). aip.org The shape and characteristics of the C-V curve can indicate the quality of the interface. For example, a "stretch-out" of the C-V curve is often a sign of high interface trap density. aip.org Studies have shown that the electrical properties of GeO₂/Ge capacitors can be sensitive to processing conditions and environmental factors. aip.orgresearchgate.net Exposure of a GeO₂/Ge structure to humidity can cause a significant negative shift in the C-V curve, which points to the generation of positive charges at the interface. researchgate.net

I-V characteristics, on the other hand, are used to determine the leakage current and the breakdown voltage of the dielectric. For (Ge+GeO₂) films, a breakdown voltage of approximately 2 x 10⁷ V/cm has been measured, indicating good insulating properties suitable for interlayer isolation in semiconductor devices. wecmelive.com In MOS capacitors with ZrO₂/GeO₂ stacks, the leakage current characteristics are also a key parameter evaluated by I-V measurements. aip.org The combination of C-V and I-V analysis is crucial for optimizing the fabrication processes of Ge-based electronic devices. nii.ac.jpaip.orgmit.edu

Variable Angle Spectral Ellipsometry (VASE) for Thin Film Properties

Variable Angle Spectral Ellipsometry (VASE) is a non-destructive optical technique widely used for the characterization of thin films, including this compound. It measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').

VASE has been employed to study sol-gel derived GeO₂:SiO₂ thin films, where it was used to determine the dispersion properties of the films. optica.orgresearchgate.net The data is typically analyzed using models such as the Cauchy or Sellmeier dispersion models to extract the refractive index as a function of wavelength. researchgate.netmcmaster.ca For GeO₂ thin films, the refractive index has been found to be around 1.6-1.7. ecnu.edu.cn

In a multi-sample VASE investigation of thermally grown GeO₂, the complex dielectric functions of both Ge and GeO₂ were determined over a spectral range of 0.5 to 6.6 eV. aip.orgaip.orgnmsu.edu This comprehensive analysis is vital for applications in microelectronics and photonics. The technique is sensitive enough to characterize both the GeO₂ layer and any interfacial layers, such as native oxide or surface roughness. aip.orgaip.org For instance, in a study of Y₂O₃/Ge gate stacks, VASE data was modeled using a Tauc-Lorentz model to estimate the optical band gap of the stack to be 5.7 ± 0.1 eV. core.ac.uk

Table 3: Optical Models Used in VASE Analysis of GeO₂ Films

Model Application Reference
Cauchy Model Characterize dispersion properties of GeO₂ thin films. mcmaster.ca
Sellmeier Model Determine optical functions of GeO₂:SiO₂ thin films. researchgate.net
Tauc-Lorentz Model Estimate the optical band gap of Y₂O₃/Ge stacks. core.ac.uk

This table is generated from data found in the text.

Thermal Analysis

Thermogravimetric Measurements for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of this compound materials.

TGA studies on GeO₂ nanocrystals have demonstrated their temperature stability. iaea.orgresearchgate.net For α-quartz type GeO₂ crystals, analysis indicated stability in chemical composition up to 400°C, although changes in surface morphology were observed with increasing temperature. iaea.orgresearchgate.net In the context of GeO₂ nanocomposites, such as those with PVC/PMMA, TGA is used to assess how the addition of GeO₂ nanoparticles affects the thermal stability of the polymer blend. researchgate.net

For the development of new precursors for Atomic Layer Deposition (ALD) of GeO₂ thin films, TGA is essential for confirming the thermal stability, volatility, and decomposition temperatures of the synthesized germanium complexes. acs.org The analysis helps in identifying suitable temperature windows for the deposition process. For example, TGA curves of novel germanium precursors showed single-step weight losses in the range of approximately 100–250°C, indicating their volatility and suitability for ALD. acs.org In studies of Ge/GeO₂-reduced graphene oxide (rGO) nanocomposites, TGA is used to understand the thermal behavior of the composite material. mdpi.com

Elemental Analysis for Trace Elements

The functional properties of high-purity this compound (GeO2) are significantly influenced by the presence of trace elemental impurities. researchgate.netresearchgate.netresearchgate.net Consequently, the accurate determination of these trace elements is crucial for quality control and for ensuring the material's performance in advanced applications such as semiconductors, fiber optics, and detectors. researchgate.netnih.gov A variety of advanced characterization techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and the number of elements that can be detected. spectroscopyonline.comnih.gov To achieve the low detection limits required for high-purity GeO2, many of these methods are coupled with a matrix separation procedure, most commonly the volatilization of the germanium matrix as germanium tetrachloride (GeCl4). researchgate.netresearchgate.netnih.gov

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a well-established technique for the quantitative determination of specific trace elements. The method relies on the principle that atoms of a given element will absorb light at characteristic wavelengths.

Electrothermal Atomic Absorption Spectrometry (ETAAS), also a form of Graphite (B72142) Furnace AAS (GFAAS), is a particularly sensitive variant used for analyzing trace impurities in GeO2. researchgate.neteag.com In this technique, a small sample is introduced into a graphite tube which is then heated to a high temperature to atomize the sample. eag.com A light beam of a specific wavelength is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of the target element. eag.com

For the analysis of GeO2, a common and effective approach involves the separation of the bulk germanium matrix prior to analysis. This is typically achieved through the reactive evaporation of germanium as germanium tetrachloride. researchgate.netresearchgate.net This pre-concentration step minimizes matrix interference and significantly improves the detection limits for many trace elements. researchgate.net Research has demonstrated the successful application of ETAAS for the determination of several critical impurities in GeO2.

A study focused on providing analytical support for the growth of bismuth orthogermanate single crystals developed an ETAAS method following the separation of the germanium host. researchgate.net This method enabled the determination of cadmium (Cd), cobalt (Co), copper (Cu), chromium (Cr), manganese (Mn), nickel (Ni), and lead (Pb) with detection limits in the range of 1 × 10⁻⁸ wt %. researchgate.net

Table 1: Trace Elements in this compound Determined by ETAAS

Element Symbol Detection Limit (wt %)
Cadmium Cd 1 × 10⁻⁸
Cobalt Co 1 × 10⁻⁸
Copper Cu 1 × 10⁻⁸
Chromium Cr 1 × 10⁻⁸
Manganese Mn 1 × 10⁻⁸
Nickel Ni 1 × 10⁻⁸

This table is based on research findings where ETAAS was used for the analysis of trace elements in GeO2 after matrix separation. researchgate.net

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES) is a multi-element analysis technique that identifies and quantifies elements based on the characteristic wavelengths of light they emit when excited. spectroscopyonline.comnih.gov

One of the common methods used for GeO2 analysis is Direct Current Arc Atomic Emission Spectrometry (DCA AES). zldm.ru In this technique, the sample is introduced into a high-temperature DC arc, which excites the atoms of the trace elements, causing them to emit light. The emitted light is then passed through a spectrometer to separate the wavelengths, and the intensity of each characteristic wavelength is measured to determine the concentration of the respective element. To enhance sensitivity, a pre-concentration step is often employed where the GeO2 matrix is removed as volatile GeCl4. zldm.ru A developed DCA AES method, coupled with a multichannel spectrum analyzer, has been shown to detect 46 trace elements with detection limits ranging from 0.5 ng/g to 1 µg/g. zldm.ru

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is another powerful AES technique used for the analysis of GeO2. researchgate.netnih.govresearchgate.net This method utilizes an inductively coupled plasma to excite the atoms. ICP-AES offers high sensitivity and can be used for the simultaneous determination of numerous impurities. researchgate.net As with other techniques, matrix volatilization is a key step in achieving low detection limits and accurate results for high-purity GeO2. nih.govjst.go.jp Studies have developed ICP-AES techniques for the quantitative determination of impurities in this compound, with analytical lines selected for 42 trace elements. researchgate.net These methods have achieved limits of detection (LODs) in the range of n × 10⁻⁷ to n × 10⁻⁵ wt %. researchgate.net

In a study assessing the long-run performance of analytical methods for GeO2, ICP-OES was used alongside ICP-MS and ETAAS for the determination of fifteen impurity elements after matrix volatilization, demonstrating its reliability for routine analysis. nih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. For elemental analysis of GeO2, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most prominent method. researchgate.netnih.govresearchgate.net

ICP-MS combines a high-temperature ICP source to ionize the sample with a mass spectrometer to separate and quantify the ions. measurlabs.com It is a multi-element technique capable of determining a wide array of trace and ultra-trace elements with exceptionally low detection limits. researchgate.netat-spectrosc.com To mitigate the significant matrix effects from germanium, a pre-concentration of trace elements is typically performed by volatilizing the matrix in a chlorine atmosphere, forming volatile germanium tetrachloride. researchgate.netresearchgate.net The remaining solid residue of trace element concentrates is then dissolved and analyzed by ICP-MS. researchgate.net

Research has shown that ICP-MS can be used to determine 59 trace elements in this compound. researchgate.net In one approach, a combination of pre-concentration and laser ablation ICP-MS (LA-ICP-MS) was proposed for the analysis of high-purity GeO2. at-spectrosc.com This method involves evaporating the trace element concentrate onto a high-purity silicon substrate for analysis. at-spectrosc.com This technique yielded limits of detection for 47 trace elements in the range of 0.3 to 300 pg/g (ppt wt), which is 10-100 times lower than conventional ICP-MS analysis of the concentrate solution. at-spectrosc.com

Table 2: Selected Trace Element Detection Limits in GeO2 using LA-ICP-MS

Element Detection Limit (pg/g)

This table summarizes the range of detection limits achieved for 47 trace elements in this compound using a thin-layer laser ablation ICP-MS method with pre-concentration. at-spectrosc.com

Neutron Activation Analysis (NAA)

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique for determining the elemental composition of a wide variety of materials. nih.govnih.govnih.gov The process involves irradiating a sample with neutrons, which causes some of the atoms to become radioactive. As these radioactive isotopes decay, they emit gamma rays with characteristic energies and half-lives that are unique to each element. By measuring these gamma rays with a high-purity germanium detector, the identity and concentration of the elements in the sample can be determined. nih.gov

NAA is a powerful multi-element technique that is particularly useful for the analysis of high-purity materials like GeO2 because it is generally free from matrix effects and chemical reagent contamination, as sample dissolution is often not required. nih.govresearchgate.net

A study on the neutron activation determination of impurities in high-purity substances included the analysis of this compound. iaea.org In this work, powder samples of GeO2 were irradiated in a nuclear reactor. After a cooling period, the emitted gamma radiation was measured using a Ge(Li) detector. iaea.org This analysis successfully identified and quantified a range of trace elements.

Table 3: Trace Elements Detected in this compound by NAA

Element Symbol
Gold Au
Silver Ag
Arsenic As
Bromine Br
Cobalt Co
Cesium Cs
Iron Fe
Sodium Na
Rubidium Rb
Scandium Sc
Antimony Sb
Strontium Sr

This table lists the trace elements found in a this compound sample using Neutron Activation Analysis. iaea.org

Theoretical and Computational Studies of Germanium Dioxide

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, which are rooted in quantum mechanics, allow for the prediction of material properties without the need for empirical parameters. DFT is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations have been extensively employed to investigate the structural, elastic, and mechanical properties of numerous experimental and theoretical phases of germanium dioxide. daneshyari.com These studies systematically analyze and compare various polymorphs to understand their relative stability and mechanical characteristics. daneshyari.com

The ground-state energies of different GeO2 phases have been calculated, revealing the order of stability. For instance, the tetragonal P42/mnm (rutile-like) phase is identified as having the minimum ground-state energy, making it the most stable at ambient conditions. daneshyari.com In contrast, the hexagonal Fe2P-type P62m phase exhibits the maximum ground-state energy. daneshyari.com

Detailed investigations have provided key data on the structural parameters, elastic constants, and other mechanical properties for a wide range of GeO2 polymorphs. daneshyari.com These calculations are crucial for predicting how the material will behave under stress and for identifying its potential applications. For example, the calculations have shown that the P6222 and P62m phases are unstable at zero pressure. daneshyari.comresearchgate.net

Below is an interactive table summarizing the calculated mechanical properties for two common polymorphs of GeO2, the α-quartz and rutile structures.

Propertyα-quartz GeO2Rutile GeO2
Bulk Modulus (B) (GPa) 37247
Shear Modulus (G) (GPa) 31141
Young's Modulus (E) (GPa) 71350
Poisson's Ratio (ν) 0.160.24
Data sourced from first-principles calculations. The exact values may vary slightly between different computational studies.

Computational studies have been instrumental in predicting and understanding phase transitions in GeO2 under varying pressure and temperature conditions. nih.gov DFT calculations can predict the transition pressures at which GeO2 transforms from one crystalline structure to another.

For example, a structural phase transition from the rutile-type (P42/mnm) structure to a CaCl2-type (Pnnm) structure has been observed computationally at a pressure of 30 GPa. researchgate.net This is analogous to phase transitions seen in similar materials like SiO2. capes.gov.brutep.edu Further transitions to denser phases, such as the α-PbO2-type, are also considered in these theoretical investigations. capes.gov.br

The study of high-pressure polymorphism in GeO2 reveals that the transition behavior can be influenced by the starting material and the pressure-temperature history. researchgate.net Ab initio thermochemical computations, which combine DFT with phonon calculations, are used to investigate phase stability at finite temperatures and can successfully predict the α-quartz to rutile phase transition. nih.gov

Lattice dynamics and phonon computations are crucial for understanding the vibrational properties of materials, which are linked to their thermal properties and structural stability. Phonon dispersion curves, which show the relationship between the frequency and wavevector of lattice vibrations, are calculated using methods like density functional perturbation theory (DFPT). researchgate.netaip.org

The absence of imaginary frequencies in the calculated phonon dispersion curves for a given crystal structure indicates its dynamical stability. researchgate.netiyte.edu.tr For GeO2, phonon calculations have been performed for various phases, including the α-quartz, rutile, and inverse Ag2O structures. researchgate.netbilkent.edu.tr

Key findings from these computations include:

The optical phonon branches of the α-quartz phase are relatively dispersionless, leading to distinct peaks in its vibrational density-of-states (VDOS). researchgate.net

The VDOS of rutile-type GeO2 has a more continuous profile due to stronger dispersion of its optical branches. researchgate.net

A softening of a specific optical mode has been identified, which is coupled to a shear instability, providing insight into the mechanism of phase transitions. capes.gov.br

Calculations have shown that while the inverse Ag2O phase of SiO2 is locally stable, the corresponding structures for GeO2 and SnO2 are unstable, as indicated by negative phonon branches. bilkent.edu.tr

The temperature dependence of Raman spectra linewidths has also been analyzed using calculated phonon dispersion curves, attributing the behavior to the cubic anharmonic term in the crystal potential energy. jps.jp

Accurate modeling of the electronic structure of this compound requires careful consideration of the germanium 3d orbitals. These orbitals are part of the semi-core and their treatment can influence the calculated band gap. umkc.edu DFT calculations provide detailed insights into the total and partial density of states (DOS), revealing the contributions of different atomic orbitals. umkc.eduvsu.ru

The calculated DOS for crystalline GeO2 is consistent with experimental X-ray absorption near edge structure (XANES) spectra. umkc.eduvsu.ru In the amorphous phase, the DOS features are broader due to the lack of long-range order. umkc.edu The band gap of GeO2 is generally underestimated in standard DFT calculations, a known limitation of the local density approximation (LDA) and generalized gradient approximation (GGA) functionals, particularly for materials with occupied d-orbitals. umkc.edu The hybridization of Ge 4s and O 2p orbitals is a key factor in determining the electronic properties. researchgate.net

While first-principles methods are highly accurate, they are computationally expensive, often limiting simulations to a few hundred atoms. aps.org To study larger systems and longer timescales, classical molecular dynamics simulations are used, which rely on interatomic potentials (or force fields).

Various interatomic potentials have been developed for GeO2. aps.orgcapes.gov.braps.org A common approach is to fit the parameters of a chosen potential form (e.g., a two-body potential) to an energy surface calculated from first principles (ab initio). aps.orgaps.org For instance, a potential can be derived by fitting to the potential energy surface of a Ge(OH)4 cluster calculated using Hartree-Fock methods. aps.org These potentials are then validated by their ability to reproduce known experimental properties, such as bond lengths, bond angles, and phase stability in classical simulations. aps.orgcapes.gov.braps.org The development of accurate interatomic potentials is crucial for enabling large-scale simulations of GeO2 properties and phenomena. aps.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of material behavior at the atomic scale.

MD simulations of this compound have been performed to investigate its crystalline, liquid, and amorphous states. gnm.cl These simulations often employ pairwise potentials or more sophisticated force fields to model the interactions between atoms. researchgate.netuchile.cl The "melt-and-quench" technique is a common method used in MD to generate amorphous structures. researchgate.net

Studies on amorphous GeO2 (a-GeO2) have revealed that its structure is a continuous network of Ge(O1/2)4 tetrahedra, similar to amorphous silica (B1680970). researchgate.netuchile.cl At the atomic level, the network topology is analyzed through partial pair correlations, coordination numbers, and bond angle distributions. researchgate.netresearchgate.net

Under pressure, MD simulations have shown that a-GeO2 undergoes a structural transformation from a tetrahedral network to one with a higher coordination number, primarily featuring GeO6 octahedra. gnm.clresearchgate.netvnu.edu.vn This transition is responsible for the densification of the glass. researchgate.net

Simulations of liquid GeO2 have also been conducted across a range of pressures and temperatures. arxiv.orgresearchgate.net These studies have observed a reversible, first-order phase transition from a low-density liquid (LDL) to a high-density liquid (HDL). arxiv.orgresearchgate.net For example, at 1650 K, the liquid becomes 6-coordinated at approximately 11.5 GPa, accompanied by a sharp change in density. arxiv.orgresearchgate.net At lower temperatures, this transition appears more continuous. arxiv.orgresearchgate.net The structure of liquid GeO2 under compression is found to consist of a mixture of GeOx units (where x can be 4, 5, or 6). vjs.ac.vn

Recent advancements include the use of machine-learning interatomic potentials in MD simulations, which can offer accuracy comparable to ab initio methods while being computationally more efficient, allowing for the study of larger systems and more complex phenomena like the intermediate-range order in glassy GeO2. aip.org

Classical Molecular Dynamics for Amorphous Structures

Classical molecular dynamics (MD) simulations are a powerful tool for investigating the structure of amorphous materials like glassy GeO2. epj.orgfudutsinma.edu.ng These simulations model the interactions between atoms using pairwise potentials to predict the material's properties. epj.orgfudutsinma.edu.ng

Studies employing classical MD have successfully elucidated the short-range and medium-range order in amorphous germania. fudutsinma.edu.ng Key findings from these simulations include:

Tetrahedral Network: Amorphous GeO2 is characterized by a network of corner-sharing GeO4 tetrahedra. fudutsinma.edu.ng This fundamental building block is analogous to that found in silica glass. arxiv.orgfudutsinma.edu.ng

Bond Lengths and Angles: The simulations have determined the average Ge-O bond length to be approximately 1.75 Å. fudutsinma.edu.ng The O-Ge-O bond angle within the tetrahedra is close to the ideal tetrahedral angle of 109.5°, while the inter-tetrahedral Ge-O-Ge angle is around 130°. gnm.clfudutsinma.edu.ng

Pressure-Induced Structural Changes: MD simulations have been instrumental in understanding how the amorphous structure of GeO2 responds to pressure. gnm.clepj.org As density increases, a transformation from a structure dominated by GeO4 tetrahedra to one with GeO6 octahedra is observed. gnm.clepj.org This transition is marked by a change in the O-Ge-O bond angle from approximately 109° to around 90°. gnm.cl

Structural ParameterValue at Low Density (approx. 3.6 g/cm³)Value at High Density (approx. 6.33 g/cm³)
Ge-O Bond Length1.75 Å-
O-Ge-O Angle~109°~90°
Ge-O-Ge Angle~130°~93°
Dominant CoordinationGeO₄ TetrahedraGeO₆ Octahedra

Ab Initio Molecular Dynamics for High-Pressure Phase Transitions

Ab initio molecular dynamics, which is based on first-principles quantum mechanical calculations, provides a more accurate description of the electronic interactions and is particularly suited for studying high-pressure phase transitions. aps.orgdergipark.org.trdergipark.org.tr

Investigations using these methods have revealed a sequence of structural transformations in crystalline GeO2 under increasing pressure, confirming its analogy to silica. aps.orgjussieu.fr

Rutile to CaCl2-type Transition: At high pressures, the stable rutile-structured GeO2 (with six-fold coordinated germanium) undergoes a phase transition to an orthorhombic CaCl2-type structure. aps.orgdergipark.org.trjussieu.fr Ab initio calculations have predicted this transition to occur at pressures around 19-36.5 GPa. dergipark.org.tr This transition is characterized as a continuous, second-order ferroelastic phase transition. aps.org

Further High-Pressure Phases: Theoretical studies have predicted further transitions to even denser phases at higher pressures, including an α-PbO2-type structure above approximately 36 GPa and a pyrite-type structure above roughly 65.5 GPa. aps.orgjussieu.fr These predictions have been subsequently confirmed by experimental observations. jussieu.fr

TransitionPredicted Pressure (GPa)Initial StructureFinal Structure
Rutile → CaCl₂-type19 - 36.5Tetragonal (P4₂/mnm)Orthorhombic (Pnnm)
CaCl₂-type → α-PbO₂-type~36Orthorhombic (Pnnm)Orthorhombic
α-PbO₂-type → Pyrite-type~65.5OrthorhombicCubic (Pa3)

Prediction of Nonlinear Optical Properties

Theoretical calculations, particularly those based on density functional theory (DFT), have been employed to predict the nonlinear optical (NLO) properties of GeO2, which had not been extensively studied experimentally. acs.orgacs.org These properties are crucial for applications in advanced optical devices. acs.org

Second-Order Nonlinear Susceptibility

The second-order nonlinear susceptibility, denoted as χ(2), is a measure of a material's ability to generate second-harmonic light. For materials with certain crystal symmetries, like the α-quartz-type form of GeO2, this property can be significant. acs.orgacs.org

First-principles calculations have predicted that the second-order nonlinear susceptibility of α-GeO2 is considerably higher than that of α-quartz (α-SiO2), a standard NLO reference material. acs.orgacs.org This suggests that α-GeO2 is a promising candidate for applications requiring second-harmonic generation. acs.orgacs.org Furthermore, studies on germanosilicate glasses have shown that the photoinduced second-order nonlinear susceptibility increases with higher concentrations of GeO2. semanticscholar.org

Electro-Optic Response

The electro-optic effect describes the change in a material's refractive index in response to an applied electric field. The strength of this effect is quantified by the electro-optic coefficients.

Theoretical predictions for α-GeO2 indicate a significantly larger electro-optic response compared to α-quartz. acs.orgacs.org This enhanced response is attributed to both electronic and ionic contributions. acs.org While not pertaining to this compound directly, related theoretical studies on germanium halide perovskites have shown that the strong electro-optic responses are driven by high nonlinear susceptibilities and the dynamics of the germanium atoms. nih.govresearchgate.net These findings for α-GeO2 highlight its potential for use in electro-optic modulators and other photonic devices. acs.orgacs.org

Advanced Functional Applications of Germanium Dioxide Based Materials

Energy Storage Technologies

Lithium-Ion Battery Anodes

Germanium dioxide (GeO₂) has emerged as a material of significant interest for anode applications in next-generation lithium-ion batteries (LIBs). Its appeal stems from a high theoretical specific capacity. mdpi.compreprints.org The electrochemical energy storage in GeO₂ involves a conversion reaction followed by an alloying reaction. researchgate.net Initially, GeO₂ is reduced by lithium to form elemental germanium (Ge) and lithium oxide (Li₂O). Subsequently, the germanium alloys with lithium to form LiₓGe, which is responsible for the high capacity. researchgate.net However, the practical application of GeO₂ is hindered by a major challenge: a substantial volume expansion during the lithiation process. mdpi.comnih.gov This volume change can be as high as 370%, leading to mechanical degradation of the electrode structure. mdpi.com

The primary obstacle for germanium-based anodes is the extreme volume change of over 300% during the alloying and de-alloying processes with lithium. researchgate.netnih.gov This expansion induces significant mechanical stress, causing cracking, pulverization of the active material, and its detachment from the current collector. mdpi.com These structural failures result in a rapid loss of electrical contact and, consequently, a severe decline in the battery's capacity and lifespan. mdpi.comnih.gov

To counter these detrimental effects, a predominant strategy is the fabrication of composites, particularly with carbonaceous materials. mdpi.comnih.gov These materials act as a buffer matrix that can accommodate the large volume changes. mdpi.com Nanostructuring the anode material is another key approach. By reducing the particle size to the nanoscale, the strain associated with volume expansion can be better managed. Advanced architectures such as core-shell structures, yolk-shell designs, and porous frameworks have been developed to provide internal void spaces that accommodate the expansion of germanium nanoparticles upon lithiation. acs.orguow.edu.au For instance, encapsulating germanium nanoparticles within robust carbon nanoboxes has been shown to provide the necessary void space to buffer the expansion, preventing the pulverization of the electrode. uow.edu.au

The cycling stability and rate capability of GeO₂-based anodes are intrinsically linked to the successful mitigation of volume expansion. qu.edu.qa Unchecked, the pulverization of the electrode leads to poor long-term performance and a rapid drop in capacity over successive charge-discharge cycles. mdpi.com By embedding GeO₂ or Ge nanoparticles within a conductive and flexible matrix like carbon or graphene, the structural integrity of the electrode is maintained, leading to significantly improved cycling stability. mdpi.comuow.edu.aursc.org

Table 1: Performance of Various this compound-Based Anode Materials

Anode Material Current Density Capacity / Retention Number of Cycles Source(s)
Ge at CC 0.5 C 1065.2 mAh g⁻¹ >500 uow.edu.au
Ge at CC 30 C ≈497 mAh g⁻¹ - uow.edu.au
Amorphous GeO₂/C C/2 95.3% retention 400 rsc.org
GeO₂/Ge/r-GO (25% Ge) 100 mA/g 91% retention 100 qu.edu.qaqu.edu.qa
GeO₂/Ge/r-GO (50% Ge) 100 mA/g 71.4% retention 50 qu.edu.qaqu.edu.qa
Ge₃N₄-rGO-80 1000 mA g⁻¹ 390 mAh g⁻¹ 500 nih.gov

Among various carbonaceous materials, graphene has been extensively utilized to create high-performance GeO₂-based anodes. rsc.org GeO₂/graphene composites typically involve anchoring or wrapping GeO₂ nanoparticles within or between reduced graphene oxide (rGO) sheets. mdpi.comrsc.org This architecture offers several key advantages:

Buffering Volume Expansion : The flexible and robust graphene sheets effectively accommodate the volume changes of the germanium particles during lithiation and delithiation, preventing electrode pulverization. mdpi.comrsc.org

Enhanced Conductivity : Graphene provides a highly conductive network, ensuring efficient electron transport throughout the electrode and improving rate capability. rsc.org

Prevention of Agglomeration : The graphene sheets act as spacers, preventing the aggregation of GeO₂ nanoparticles, which maintains a large active surface area. mdpi.com

Studies have consistently shown the superior performance of GeO₂/graphene composites compared to bare GeO₂. For example, a GeO₂/graphene composite prepared via a simple green solution route delivered a high initial reversible capacity of 1637 mAh g⁻¹, whereas bare GeO₂ particles showed a capacity of only 150 mAh g⁻¹. rsc.org The impact of germanium loading in GeO₂/Ge/r-GO composites has also been studied, revealing a trade-off between specific capacity and cycling stability. qu.edu.qa Lower Ge content (25%) resulted in the best cycling retention (91% after 100 cycles), while higher content (75%) provided greater specific capacity at the cost of stability. qu.edu.qaqu.edu.qa

In addition to the typical battery-like diffusion-controlled energy storage, GeO₂-based nanomaterials can exhibit pseudo-capacitive behavior. mdpi.com Pseudocapacitance is a charge storage mechanism based on fast, reversible Faradaic (redox) reactions occurring at or near the surface of an electrode material. mdpi.comrsc.org This mechanism is not limited by solid-state diffusion, allowing for much higher power density and faster charging rates than conventional battery processes. mdpi.com

The contribution of pseudocapacitance can be enhanced by designing nanostructured electrodes with a high surface area. mdpi.com In GeO₂/graphene composites, the nanoscale dimensions of the Ge/GeO₂ particles and their intimate contact with the graphene matrix facilitate surface-confined charge storage. mdpi.com The significance of this behavior can be quantified by analyzing cyclic voltammetry (CV) data at various scan rates. The relationship between the peak current (i) and the scan rate (v) is given by the power law i = avᵇ, where a b-value of 0.5 indicates a diffusion-controlled process (battery-like) and a b-value of 1.0 signifies a capacitive process (pseudocapacitive). mdpi.com Studies on Ge/GeO₂/graphene composites have shown a significant pseudocapacitive contribution, which enhances their high-rate performance. mdpi.com

This compound-reduced graphene oxide (GeO₂-rGO) composites serve as versatile precursors for synthesizing other germanium-based compounds with potentially superior electrochemical properties. mdpi.comnih.gov Through processes like ammonolysis, GeO₂ can be converted into germanium nitride (Ge₃N₄), and through reaction with a phosphorus source, it can be transformed into germanium phosphide (B1233454) (GeP). mdpi.comnih.gov

These nitride and phosphide composites, supported on a reduced graphene oxide framework, have been evaluated as high-performance LIB anodes. mdpi.com

Germanium Nitride (Ge₃N₄) : Ge₃N₄-rGO composites have demonstrated a higher theoretical specific capacity (2465 mAh g⁻¹) compared to GeO₂. In experimental setups, a Ge₃N₄-rGO-20 composite (20 wt.% Ge₃N₄) achieved a specific capacity of 2595 mAh g⁻¹ at 100 mA g⁻¹. mdpi.com These composites also show improved cycling stability compared to their oxide counterparts, with a capacity drop of only 17% over 150 cycles for Ge₃N₄-rGO-20, compared to a 51% drop for GeO₂-rGO-20. nih.gov

Germanium Phosphide (GeP) : GeP-rGO composites also exhibit promising performance. mdpi.com While its theoretical capacity is lower than the nitride, GeP undergoes a multi-stage lithiation process involving intercalation, conversion, and alloying. mdpi.com A GeP-rGO-20 composite achieved a capacity of 1790 mAh g⁻¹ at 100 mA g⁻¹, which is close to its theoretical value of 1850 mAh g⁻¹. mdpi.com

Table 2: Comparison of Germanium-Based Anode Materials

Compound Theoretical Capacity (mAh g⁻¹) Observed Capacity (mAh g⁻¹) Material System Source(s)
GeO₂ ~1100 (reversible) 710 (at 100 mA g⁻¹) GeO₂-rGO-20 researchgate.netnih.gov
Ge₃N₄ 2465 2595 (at 100 mA g⁻¹) Ge₃N₄-rGO-20 mdpi.com
GeP 1850 1790 (at 100 mA g⁻¹) GeP-rGO-20 mdpi.com

Optical Luminescence from Nanostructures

Catalysis in Chemical Reactions

This compound is an effective catalyst in specific chemical reactions, most notably in polymerization processes. scirp.orgusgs.gov Its catalytic properties allow it to facilitate reactions without imparting undesirable color to the final products. scirp.org

A primary industrial application of this compound is as a polymerization catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). scirp.orgusgs.govastermaterials.com PET is a major commodity polymer used extensively for liquid packaging and plastic bottles due to its excellent mechanical, thermal, and barrier properties. usgs.govmdpi.com In the PET production process, GeO₂ is often favored, particularly in Japan, because it yields a polymer with unique and desirable properties concerning color, molecular weight, and hydrolytic stability. scirp.orgmdpi.com

Compared to other catalysts like antimony compounds, which can be reduced to metallic antimony and cause darkening of the polymer, germanium catalysts produce a brighter, clearer product. mdpi.comgoogle.com While antimony catalysts have been a common choice, germanium-based catalysts offer a distinct advantage in product quality, though they are generally more expensive. mdpi.comgoogle.com

Research has also explored the use of GeO₂ in the synthesis of copolymers like poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT). mdpi.com The incorporation of isosorbide, a bio-based monomer, can increase the polymer's glass transition temperature, but it also slows the reaction rate. mdpi.com Studies have shown that bimetallic catalytic systems, such as a Ge/Al combination, can improve the synthesis of PEIT. mdpi.com The concentration of the GeO₂ catalyst is a key parameter; for example, 150 ppm of GeO₂ was found to be required to achieve polymer properties in PEIT synthesis comparable to those obtained with other metal catalysts. mdpi.com

Catalyst TypePolymer ApplicationKey Advantages/Findings
This compound (GeO₂) ** Polyethylene Terephthalate (PET)Produces PET with unique color, molecular weight, and hydrolytic stability. mdpi.com Avoids the dark coloration associated with antimony catalysts. google.com
This compound (GeO₂) **Poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT)Used in bimetallic systems (e.g., Ge/Al) to improve synthesis. mdpi.com 150 ppm of GeO₂ was needed to match properties from other catalysts. mdpi.com
Antimony (Sb) Compounds Polyethylene Terephthalate (PET)Most commonly used catalyst, providing a good balance of reactivity and selectivity. mdpi.com Can be reduced to metal, causing dark coloration in the polymer. google.com

Sensor Technologies

The semiconducting properties of germanium were first noted for their gas-sensitive effects in 1952, making it the first semiconductor material used for this purpose. azonano.com Today, this compound-based materials are being developed for various advanced sensor applications.

Gas sensors are critically important for monitoring environmental pollution, detecting hazardous and combustible gases, and for use in medical diagnostics and agriculture. azonano.comchalcogen.romdpi.com Metal oxides are a primary choice for these sensors due to their low cost and high stability. azonano.com this compound nanostructures have been systematically investigated as a novel material for gas sensing. chalcogen.ro

The detection of hazardous gases like nitrogen dioxide (NO₂), sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), and methane (B114726) (CH₄) is crucial for environmental protection and industrial safety. mdpi.comresearchgate.netnih.gov Germanium-based materials have shown significant potential in detecting these gases.

For example, gas sensors based on germanium quantum dots (GeQDs) hybridized with graphene have demonstrated high sensitivity to NO₂. researchgate.net The World Health Organization has identified NO₂ as a major air pollutant, making its detection a global priority. researchgate.net Another proposed sensor design uses a D-shaped photonic crystal fiber doped with this compound to detect methane, a flammable gas that poses an explosion risk. researchgate.net This sensor shows high sensitivity for methane concentrations in the range of 0-3.5%. researchgate.net Furthermore, the detection of highly toxic gases like germane (B1219785) (GeH₄), which is used in the semiconductor industry, underscores the importance of sensitive gas detection technologies in industrial settings. gazdetect.com

The performance of a gas sensor is defined by key parameters including sensitivity, selectivity, stability, and response/recovery time. frontiersin.orgmdpi.com Optimizing these parameters is a major focus of sensor research. frontiersin.org Strategies for enhancement include reducing the grain size of the sensing material to the nanoscale and doping with other materials. frontiersin.orgmdpi.com

In a study using GeO₂ nanostructures deposited by laser ablation, sensors demonstrated stable performance and high sensitivity. chalcogen.ro The response and recovery times, which measure how quickly a sensor reacts to and clears a target gas, were found to be approximately 10 seconds for devices fabricated with an optimized number of laser pulses. chalcogen.ro For comparison, sensors using germanium nanoparticles bundled with silicon nanowires for ammonia (B1221849) (NH₃) detection showed a response time of about 70 seconds. researchgate.net The sensitivity of GeQD/graphene hybrid sensors to 10 ppm of NO₂ was found to be 20 times higher than that of a simple graphene sensor. researchgate.net

Sensor Material/DesignTarget GasKey Performance Metrics
This compound (GeO₂) Nanostructures General Gas SensingResponse/Recovery Time: ~10 seconds. chalcogen.ro
GeQDs/Graphene Hybrid Nitrogen Dioxide (NO₂)Sensitivity: 3.88 for 10 ppm NO₂, 20x higher than graphene alone. researchgate.net
Ge-Nanoparticle/Si-Nanowire Bundles Ammonia (NH₃)Response Time: ~70 seconds. researchgate.net
GeO₂-doped D-shaped Photonic Crystal Fiber Methane (CH₄)Sensitivity: 82 nm/% in a 0-3.5% concentration range. researchgate.net

Gas Sensing Applications

Two-Dimensional Metal Oxide Based Gas Sensors

This compound (GeO2) is emerging as a material of interest in the field of gas sensing, particularly within the framework of two-dimensional (2D) metal oxide-based sensors. chalcogen.roaip.org The high surface-to-volume ratio inherent to 2D nanostructures is advantageous for gas sensing applications, as it maximizes the interaction area for gas molecule adsorption. mdpi.comresearchgate.net While materials like graphene have been explored, their performance can be limited by slow response/recovery times. researchgate.net To overcome such limitations, research has focused on hybrid structures that combine 2D materials with nanostructured metal oxides. researchgate.netresearchgate.net

A novel application of GeO2 in this domain involves its use in nanostructured layers for detecting toxic gases like NO2. researchgate.net In one approach, GeO2 layers were deposited using a combination of laser ablation and thermal spray coating. chalcogen.ro The performance of these sensors was found to be dependent on the fabrication parameters, such as the number of laser pulses, which influenced the crystallinity and particle size of the GeO2 nanostructure. chalcogen.ro Highly crystalline hexagonal GeO2 structures were achieved, with particle diameters ranging from 15 to 274 nm. chalcogen.ro These sensors demonstrated good performance, with devices fabricated using 2500 laser pulses showing high stability and sensitivity. chalcogen.ro This research proposes a method for creating 2D metal oxide-based gas sensors that are both eco-friendly and effective. chalcogen.roresearchgate.net The sensing mechanism in such devices often relies on charge-transfer processes between the metal oxide surface and the target gas molecules. aip.org

Semiconductor Devices and Materials

Gate Oxides for High Mobility Germanium-Channel Field-Effect Transistors

Germanium is a highly attractive channel material for future complementary metal-oxide-semiconductor (CMOS) devices due to its bulk electron and hole mobilities, which are significantly higher than those of silicon. aip.org A critical challenge in fabricating high-mobility Ge-channel field-effect transistors (MOSFETs) is the development of a high-quality gate stack. aip.org this compound is a fundamental material for this purpose, often used as a gate oxide or, more commonly, as an interfacial layer (IL) to passivate the germanium surface. researcher.lifeaip.org

The quality of the dielectric/Ge interface is crucial, as it directly impacts carrier mobility. aip.org However, this interface is easily degraded because both Ge and GeO2 have poor thermal stability. aip.org High-temperature processing can cause the desorption of germanium monoxide (GeO) from the interface, which leads to an increased density of interface states (Dit), thereby deteriorating device performance. aip.org Consequently, significant research has been dedicated to forming high-quality, ultrathin GeO2 layers at low temperatures. aip.org A successful GeO2 interfacial layer passivates the Ge surface, leading to a low Dit, which is essential for achieving high channel mobility. researcher.lifeaip.org

High-κ Dielectrics Integration and Interface Engineering

To meet the demands of device scaling, the gate dielectric layer must be made progressively thinner. However, very thin GeO2 films can lead to high gate leakage currents. aip.org To counteract this, a high-κ dielectric material is deposited on top of the thin GeO2 interfacial layer. aip.orgresearcher.life This combination allows for a low equivalent oxide thickness (EOT) while maintaining low leakage current. researcher.life Materials like hafnium dioxide (HfO2), zirconium dioxide (ZrO2), and various rare-earth oxides are common high-κ candidates. liverpool.ac.ukaip.org

The integration of these high-κ dielectrics with the Ge/GeO2 system requires sophisticated interface engineering to maintain the high-quality interface achieved by the GeO2 passivation layer. liverpool.ac.ukliverpool.ac.uk Two primary strategies have been developed: the formation of a germanate layer and the use of a barrier layer. liverpool.ac.ukliverpool.ac.uk

Germanate Formation and Barrier Layer Approaches

The interaction between the high-κ material and the GeO2/Ge substrate is a key consideration. Two main interface engineering routes are employed:

Germanate Formation: This approach involves using high-κ dielectrics that react with germanium to form a stable germanate (Ge-O-Metal) interfacial layer. liverpool.ac.ukliverpool.ac.ukaip.org Rare-earth oxides like lanthanum oxide (La2O3) and yttrium oxide (Y2O3) are known to form these intimate dielectrics. aip.orgcore.ac.uk La2O3 is found to be more reactive with Ge than Y2O3, readily forming a lanthanum germanate (LaGeOx) layer. aip.orgcore.ac.uk This reaction can help passivate the Ge surface and suppress the formation of unstable GeOx. aip.org However, the high reactivity of La2O3 can also lead to the formation of a lower-k germanate throughout the film, which poses challenges for scalability. researchgate.net Y2O3, being less reactive, allows for more controlled formation of an ultrathin GeO2 layer at the interface under specific deposition conditions. aip.org

Barrier Layer Approach: This strategy uses a chemically stable material as a barrier to prevent interaction between the high-κ dielectric and the germanium surface. liverpool.ac.ukliverpool.ac.uk Aluminum oxide (Al2O3) is a commonly used barrier layer because it is more stable on GeO2 compared to HfO2. core.ac.ukconicet.gov.ar An ultrathin Al2O3 layer can be inserted between the primary high-κ dielectric (like HfO2 or TiO2) and the GeO2/Ge stack. conicet.gov.arresearchgate.net This prevents the diffusion of Ge into the high-κ film and the formation of an undesirable low-k germanate, thereby preserving the low interface state density and achieving a low EOT. core.ac.ukstanford.edu Studies show that an Al2O3 interlayer as thin as 1 nm can reduce gate leakage current by several orders of magnitude. researchgate.net

Table 1: Comparison of Interface Engineering Approaches for High-κ Dielectrics on Germanium


ApproachMaterialsMechanismAdvantagesChallenges
Germanate FormationLa₂O₃, Y₂O₃Reactive formation of a stable germanate (e.g., LaGeOₓ) interfacial layer. [8, 11]Good passivation of Ge surface, suppression of unstable GeOₓ. aip.orgHigh reactivity can lead to thicker, lower-k interfacial layers, affecting scalability. researcher.life
Barrier LayerAl₂O₃Insertion of a chemically inert layer between the high-κ dielectric and GeO₂/Ge. [1, 11]Prevents Ge diffusion, suppresses unwanted reactions, reduces leakage current. [11, 26]Potential for incubation regimes during deposition, which may limit minimum thickness. paradim.org
Interfacial State Density Control

A primary goal of interface engineering is to minimize the density of interface states (Dit), which are electronic trap states at the semiconductor-dielectric interface that degrade transistor performance. aip.org A high-quality GeO2/Ge interface, often achieved through thermal or plasma oxidation, is fundamental to achieving a low Dit. aip.org

Research has demonstrated that Dit values in the range of 10^11 cm⁻²eV⁻¹ are achievable for GeO2-passivated interfaces. researcher.life By combining a hydrogen radical treatment with a neutral beam oxidation (NBO) process, an extremely low Dit of less than 1x10¹¹ cm⁻²eV⁻¹ has been reported even for ultrathin GeO2 layers with an EOT of 1.7 nm. aip.org Other studies using SiO2/GeO2 bilayer passivation have achieved Dit values around 5x10¹⁰ cm⁻²eV⁻¹ near the mid-gap after post-metallization annealing. aip.org The control of Ge oxidation states, particularly Ge³⁺, is suggested to be linked to achieving these low Dit values. researcher.life However, without proper passivation and process control, the introduction of a high-κ dielectric can significantly increase the Dit. aip.org Therefore, careful optimization of the entire gate stack, including the GeO2 interfacial layer and the high-κ dielectric, is essential for maintaining a low interfacial state density. researcher.lifediva-portal.org

Development of Rutile-Structured this compound for Power Devices

Beyond its use as an interfacial layer, a specific crystalline polymorph of this compound—the rutile structure (r-GeO2)—is emerging as a highly promising ultra-wide bandgap (UWBG) semiconductor for next-generation power electronics. researchgate.netpatentix.co.jp UWBG semiconductors are sought for high-power applications due to their ability to withstand high voltages and reduce energy loss. aip.org

Rutile GeO2 possesses a unique combination of superior properties. researchgate.net It has a very large bandgap, experimentally measured at 4.68 eV, which is comparable to other UWBG materials like Ga2O3. researchgate.netaip.orgparadim.org Crucially, unlike Ga2O3 which can only be effectively n-type doped, r-GeO2 is predicted to have ambipolar dopability, meaning both n-type and p-type conduction are possible. researchgate.netacs.org This capability is a significant advantage as it allows for the fabrication of fundamental semiconductor structures like p-n junctions. acs.org

Furthermore, theoretical calculations predict high electron mobility and a high thermal conductivity of ~51 W/(m·K), which is about twice that of Ga2O3. aip.orgparadim.orgacs.org High thermal conductivity is critical for power devices to efficiently dissipate the heat generated during operation. aip.org These properties give r-GeO2 a higher predicted Baliga Figure of Merit (BFOM), a key indicator of a semiconductor's suitability for power applications, than incumbent materials like SiC, GaN, and β-Ga2O3. researchgate.net

Despite its potential, the synthesis of high-quality, single-crystal r-GeO2 thin films is challenging due to the existence of other stable or metastable phases, such as the α-quartz and amorphous forms. paradim.orgacs.org Recent breakthroughs include the successful epitaxial growth of r-GeO2 thin films on substrates like sapphire and, notably, silicon carbide (SiC) using methods like mist chemical vapor deposition and Phantom Spatial Vapor Deposition (SVD). patentix.co.jpacs.org The ability to grow on SiC is particularly significant, as SiC's excellent thermal conductivity can help overcome heat dissipation issues that have hindered other oxide semiconductors. patentix.co.jp

Table 2: Key Properties of Rutile this compound (r-GeO2) for Power Devices


PropertyValueSignificance
Bandgap (Eg)~4.68 eV [2, 12]Enables high breakdown voltage and low leakage current for high-power operation.
Doping CapabilityAmbipolar (p-type and n-type predicted) [4, 10]Allows for fabrication of bipolar devices like p-n junctions, which is a limitation for materials like β-Ga₂O₃.
Thermal Conductivity~51 W/(m·K) [2, 12]Superior heat dissipation compared to β-Ga₂O₃, enhancing device reliability and performance.
Baliga Figure of Merit (BFOM)Higher than SiC, GaN, β-Ga₂O₃ researchgate.netIndicates superior potential for low-loss, high-efficiency power conversion.

Substrate for Epitaxial Film Growth

This compound, particularly in its rutile crystalline form (r-GeO₂), has emerged as a significant substrate for the epitaxial growth of thin films. The limited availability of suitable epitaxial substrates has historically restricted the study of rutile compounds, which possess a range of exotic functional properties applicable in electronics. Rutile GeO₂ introduces a new option with distinct lattice parameters, opening pathways for stabilizing novel rutile thin films and exploring new strain states to tune physical properties. ferroelectronicslab.comaip.orgparadim.org

Rutile compounds are characterized by their tetragonal crystal structure and have applications in devices like phase-transition field-effect transistors. aip.org The utility of an epitaxial substrate is largely defined by its crystal structure and lattice parameters, which dictate the crystalline quality and induced strain in the film grown on top of it. Rutile GeO₂ offers lattice parameters of a=4.398 Å and c=2.863 Å. ferroelectronicslab.comaip.orgaip.org This provides a new platform for thin film growth, creating access to a previously inaccessible region of lattice parameter and strain space for various functional rutile materials. aip.orgresearchgate.net For example, a GeO₂ substrate offers a low lattice mismatch for materials like manganese dioxide (MnO₂), chromium dioxide (CrO₂), and vanadium dioxide (VO₂), and allows for the application of compressive strain to materials such as ruthenium dioxide (RuO₂) and iridium dioxide (IrO₂). researchgate.net

The successful use of r-GeO₂ as a substrate relies on the ability to produce large, high-quality single crystals with atomically smooth surfaces. Researchers have successfully synthesized millimeter-scale r-GeO₂ single crystals using methods like the flux method. ferroelectronicslab.comaip.org These crystals exhibit high crystallinity, with X-ray diffraction rocking curves having a full width at half-maximum (FWHM) as low as 0.0572°, indicating a low density of crystalline defects. ferroelectronicslab.comaip.orgaip.org Following synthesis, the substrates undergo mechanical polishing and annealing processes, which can yield a surface roughness of less than 0.1 nm. ferroelectronicslab.comaip.orgparadim.org This ultra-smooth, crystalline surface is critical for high-quality epitaxial growth.

The viability of these substrates has been demonstrated through the successful epitaxial growth of single-crystalline rutile titanium dioxide (TiO₂) thin films using techniques like molecular beam epitaxy (MBE). ferroelectronicslab.comaip.orgaip.org The sharp, streaky patterns observed with reflection high-energy electron diffraction (RHEED) during deposition confirm that r-GeO₂ substrates support the growth of highly crystalline films. aip.org Furthermore, r-GeO₂ offers an advantage over substrates like TiO₂ because it is less prone to forming oxygen-deficient phases and does not suffer from changes in electrical conductivity during the high-temperature deposition process. aip.org

Recent research has also focused on advancing the growth of r-GeO₂ itself using methods like metal-organic chemical vapor deposition (MOCVD), which is crucial for developing GeO₂-based power electronic devices. aip.org Rutile GeO₂ is an ultrawide-bandgap semiconductor (4.68 eV) with properties that are theoretically superior to many other wide-bandgap materials, making its development in thin film and bulk crystal form a key area of materials science research. researchgate.netaip.org

Table 1: Comparison of Rutile Compound Lattice Parameters and Misfit Strain with GeO₂ Substrate

Compound a-axis (Å) c-axis (Å) Misfit Strain on GeO₂ (a-axis) Misfit Strain on GeO₂ (c-axis)
GeO₂ 4.398 2.863 0.00% 0.00%
TiO₂ 4.594 2.959 +4.46% +3.35%
VO₂ 4.555 2.856 +3.57% -0.24%
CrO₂ 4.421 2.916 +0.52% +1.85%
MnO₂ 4.398 2.873 0.00% +0.35%
RuO₂ 4.492 3.107 +2.14% +8.52%
IrO₂ 4.499 3.155 +2.30% +10.20%

Data sourced from research findings on rutile compounds and GeO₂ substrates. researchgate.net

Specialty Glass and Ceramic Materials

This compound is a key component in the formulation of numerous specialty glass and ceramic materials, prized for its ability to impart unique and desirable properties. americanelements.com Its primary roles are to modify the refractive index, enhance infrared transparency, and improve the thermal and mechanical characteristics of the final material. zegmetal.comsot.com.sg

In glass manufacturing, GeO₂ is a highly effective dopant. When mixed with silicon dioxide (SiO₂), it forms silica-germania glass, the foundational material for the core of most telecommunication optical fibers. wikipedia.orgsantechchem.com Adding GeO₂ increases the refractive index of the silica (B1680970) glass. wikipedia.orgaforesearch.com By precisely controlling the concentration of GeO₂, manufacturers can create a refractive index gradient between the core and the cladding of the fiber, which is essential for guiding light signals over long distances with minimal loss. santechchem.comaforesearch.com Germania-doped silica glasses also have lower viscosity than pure silica, which is beneficial during the fiber drawing process. wikipedia.org Historically, germania replaced titania as the preferred dopant for silica fiber, as it eliminated the need for subsequent heat treatments that could make the fibers brittle. wikipedia.orgsantechchem.com

Beyond fiber optics, GeO₂ is used to produce bulk optical glasses with a high refractive index for applications such as wide-angle camera lenses and microscope objectives. wikipedia.orgottokemi.com Germanate glasses, which use GeO₂ as the primary glass former, are transparent over a wide spectral range (approximately 280-5000 nm). aforesearch.com They are particularly valued for their excellent transparency in the infrared (IR) spectrum. wikipedia.orggreenearthchem.com This property makes them ideal for manufacturing IR windows, lenses, and other optical components for thermal imaging cameras, night-vision systems, and infrared spectroscopy. wikipedia.orggreenearthchem.comindium.comvyoptics.com Compared to other IR-transparent glasses, those made with GeO₂ often exhibit superior mechanical strength, making them suitable for rugged applications. santechchem.comreade.com

This compound also plays a role in the creation of specialty ceramics. Its inclusion in ceramic formulations can enhance properties such as hardness and thermal conductivity. samaterials.com With a high melting point of around 1115°C and good thermal stability, GeO₂ is suitable for applications that involve high temperatures, such as refractory ceramics. greenearthchem.com Furthermore, glasses based on germanates exhibit a high coefficient of thermal expansion. aforesearch.com This characteristic is important for creating strong, reliable seals between glass and metal components, such as copper or brass, in vacuum-sealed industrial applications. aforesearch.com

Table 2: Key Properties of this compound for Specialty Glass Applications

Property Value / Description Application Relevance
Refractive Index (n_D) ~1.7 (for pure GeO₂ glass) High refractive index is crucial for wide-angle lenses and for creating the core of optical fibers. wikipedia.org
Optical Transparency Excellent from UV (280 nm) to Mid-IR (5000 nm) Enables use in a wide range of optical components, especially for infrared optics and thermal imaging. aforesearch.com
Thermal Expansion High coefficient (75 x 10⁻⁷/°C for GeO₂ glass) Allows for strong vacuum seals between germanate glass and metals like copper. aforesearch.com
Dispersion Low optical dispersion Beneficial for lenses used in microscopy and wide-angle photography to reduce chromatic aberration. santechchem.com
Mechanical Strength High, especially in IR glasses Provides durability for optics used in demanding military and industrial environments. santechchem.comreade.com

Data compiled from various sources on germanate glasses and their optical properties. wikipedia.orgsantechchem.comaforesearch.comreade.com

Biomedical and Toxicological Research of Germanium Dioxide

Therapeutic Potential and Biological Functionalities

Germanium dioxide (GeO₂), an inorganic compound of germanium, has garnered attention in biomedical research for its diverse biological activities. Studies have explored its potential therapeutic applications, ranging from neuroprotection to anti-tumor effects, largely stemming from its antioxidant properties and its influence on cellular processes.

Preliminary research suggests a potential role for this compound in mitigating the effects of neurodegenerative diseases such as Alzheimer's disease (AD). A preclinical study investigating the efficacy of this compound nanoparticles (GeO₂NPs) in a rat model of Alzheimer's disease revealed significant therapeutic potential. nih.govwikipedia.orgnih.gov The administration of these nanoparticles led to a notable regression of key AD biomarkers to near-normal levels. nih.govnih.gov

The study measured several critical indicators associated with Alzheimer's pathology in both serum and brain tissue. The findings indicated that treatment with GeO₂NPs resulted in a decrease in levels of tau protein, phosphorylated tau, neurogranin, and amyloid β peptide 1-42. nih.govnih.gov Furthermore, the activity of acetylcholinesterase and monoamine oxidase, enzymes implicated in the progression of AD, was also beneficially modulated. nih.govnih.gov Histopathological examination of the brain tissue corroborated these biochemical findings, showing a reduction in the characteristic damage associated with the disease. nih.govnih.gov This research provides the first evidence for the potential pharmacological application of GeO₂NPs in managing Alzheimer's disease. nih.govwikipedia.org

Table 1: Effect of this compound Nanoparticles (GeO₂NPs) on Alzheimer's Disease Biomarkers in Rats

Biomarker Effect Observed After GeO₂NPs Treatment
Tau Protein Regression to near-control values nih.govnih.gov
Phosphorylated Tau Regression to near-control values nih.govnih.gov
Neurogranin Regression to near-control values nih.govnih.gov
Amyloid β peptide 1-42 Regression to near-control values nih.govnih.gov
Acetylcholinesterase Regression to near-control values nih.govnih.gov

This compound has been investigated for its potential anti-tumor properties, which appear to be mediated through various cellular mechanisms. mdpi.com Research indicates that its activity is not based on direct cytotoxicity but rather on the modulation of cell signaling and communication pathways that are often dysregulated in cancer. mdpi.comnih.gov

One of the key mechanisms underlying the anti-tumor potential of this compound is its ability to enhance gap junctional intercellular communication (GJIC). mdpi.combeilstein-journals.orgresearchgate.net GJIC is a critical process for maintaining tissue homeostasis and controlling cell growth, and its disruption is a hallmark of tumor promotion. beilstein-journals.orgresearchgate.net

In laboratory models using rat liver epithelial cells, tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) were shown to inhibit GJIC, a step implicated in cancer development. beilstein-journals.orgresearchgate.net Research demonstrated that this compound could counteract this effect and restore the inhibited communication between cells. beilstein-journals.orgresearchgate.net The mechanism involves the protein connexin 43 (Cx43), a primary component of gap junctions. TPA induces a state of hyperphosphorylation in Cx43, leading to the loss of functional gap junction plaques from the cell membrane. beilstein-journals.orgresearchgate.net Treatment with this compound was found to partially block this TPA-induced hyperphosphorylation, allowing for the reappearance of Cx43 protein on the cell membrane and the subsequent restoration of intercellular communication. beilstein-journals.orgresearchgate.net These findings suggest that this compound may inhibit tumor promotion by maintaining the integrity of cellular communication networks. mdpi.combeilstein-journals.orgresearchgate.net

Table 2: this compound (GeO₂) Effect on Gap Junctional Intercellular Communication (GJIC)

Condition Effect on GJIC Mechanism involving Connexin 43 (Cx43)
TPA (Tumor Promoter) Treatment Inhibition beilstein-journals.orgresearchgate.net Induces hyperphosphorylation and loss from cell membrane beilstein-journals.orgresearchgate.net

Research has shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest. Specifically, studies on Chinese hamster ovary (CHO) cells have demonstrated that GeO₂ blocks the progression of the cell cycle at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing.

The mechanism behind this effect involves the modulation of key regulatory proteins. While the levels of cyclin B1 were not affected, this compound treatment was found to decrease the activity of p34(cdc2) kinase, also known as Cdk1 (cyclin-dependent kinase 1). The reduction in Cdk1 activity is the direct cause of the G2 phase arrest, halting cell division. This effect was shown to be reversible, with Cdk1 activity and cell cycle progression resuming after the removal of this compound.

This compound exhibits significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS). nih.govmdpi.comnih.gov Oxidative stress, caused by an imbalance of ROS and antioxidants, is implicated in numerous pathologies, including neurodegenerative diseases and cancer. researchgate.net The capacity of this compound to neutralize these harmful free radicals is a key aspect of its therapeutic potential. nih.govmdpi.com

In studies comparing this compound nanoparticles (GeO₂NPs) with cerium dioxide nanoparticles, GeO₂NPs demonstrated stronger antioxidant activity at higher concentrations. researchgate.net This activity was confirmed using standard laboratory assays that measure the scavenging of specific radicals. The ability of this compound to counteract lipid peroxidation and protect brain cell membranes has also been noted. mdpi.comnih.gov

Table 3: Antioxidant and ROS Scavenging Properties of this compound Nanoparticles (GeO₂NPs)

Assay / Property Finding
DPPH Scavenging Assay GeO₂NPs showed stronger activity than CeO₂NPs at concentrations above 60 µg/mL. researchgate.net
ABTS Scavenging Assay GeO₂NPs demonstrated a lower IC50 value (higher activity) compared to CeO₂NPs. researchgate.net

The antioxidant effect of this compound is further supported by its influence on the body's endogenous antioxidant enzyme systems. Key among these are glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). Research has shown that treatment with this compound nanoparticles can lead to a significant increase in the levels of reduced glutathione (GSH) and the activity of SOD in brain tissue. researchgate.net

This enhancement of the brain's natural antioxidant defenses is a crucial mechanism for protecting against the oxidative stress associated with neurodegenerative conditions like Alzheimer's disease. researchgate.net Similarly, studies involving germanium complexes have shown a normalization of SOD and GPx activities in both blood and liver tissue that had been subjected to radiation-induced oxidative stress.

Table of Compounds Mentioned

Compound Name
12-O-tetradecanoylphorbol-13-acetate (TPA)
Acetylcholinesterase
Amyloid β peptide 1-42
Cerium dioxide
Connexin 43 (Cx43)
Cyclin B1
Cyclin-dependent kinase 1 (Cdk1)
This compound (GeO₂)
Glutathione (GSH)
Glutathione peroxidase (GPx)
Monoamine oxidase
Neurogranin
p34(cdc2) kinase
Phosphorylated tau
Superoxide dismutase (SOD)

Immunomodulatory Effects

Research into germanium-containing compounds has revealed notable effects on the immune system. Organic germanium compounds, in particular, have been shown to modulate immune responses. For instance, 2-Carboxyethylgermanium sesquioxide (Ge-132), an organogermanium compound, has been identified as an inducer of contrasuppressor T cells in mice. nih.gov Studies show that Ge-132 can inhibit the activity of suppressor T cells, with this anti-suppressor activity peaking three days after treatment. nih.gov The induced cells were characterized as a specific lineage of T cells (CD4+ CD28+ TCRα/β+ Vicia villosa lectin-adherent T cells) that produce IFN-gamma. nih.gov This suggests a potential for such compounds to enhance immune resistance in states of immunosuppression by eliminating suppressor T cells. nih.gov

Another organogermanium compound, Spirogermanium (SG), has also demonstrated immunoregulatory activity. nih.gov In animal models, SG was found to inhibit cell-mediated immune responses and suppress autoimmune diseases like adjuvant-induced arthritis and experimental autoimmune encephalomyelitis. nih.gov The mechanism appears to involve the induction of non-specific suppressor cells that inhibit the response of normal cells to stimuli and abrogate the generation of cytotoxic T cells. nih.gov

Furthermore, organic germanium has been observed to significantly enhance the activity of key immune cells, including macrophages, T lymphocytes (both helper and cytotoxic T cells), and natural killer (NK) cells. tongyubio.com It can activate macrophage surface receptors, leading to the secretion of important cytokines like TNF-α, IL-1, and IL-6, which are crucial for regulating immune responses and inflammation. tongyubio.comnih.gov This immune activation is considered a foundational element of the therapeutic effects attributed to organic germanium. plos.org

Table 1: Summary of Immunomodulatory Effects of Germanium Compounds

Compound Model Key Findings Reference
2-Carboxyethylgermanium sesquioxide (Ge-132) Murine Induces contrasuppressor T cells; Inhibits suppressor T cell activity. nih.gov
Spirogermanium (SG) Murine, Rat Inhibits cell-mediated immunity; Induces non-specific suppressor cells. nih.gov
Organic Germanium (General) - Enhances activity of macrophages, T cells, and NK cells; Stimulates cytokine secretion (TNF-α, IL-1, IL-6). tongyubio.comnih.gov

Antiviral and Anti-inflammatory Properties

Certain germanium compounds have been investigated for their potential antiviral and anti-inflammatory activities. The organic germanium compound Ge-132 demonstrated a protective effect in mice infected with the influenza A virus. nih.govsrce.hr This antiviral effect was evidenced by an increase in survival rates, prolonged survival time, and a decrease in virus titer in lung tissues. nih.govsrce.hr The mechanism is not a direct attack on the virus; in vitro studies found no virucidal or virustatic activity. nih.govutmb.edu Instead, the protective effect is likely mediated through the compound's immunomodulating activities, specifically the augmentation of natural killer (NK) cell activity. nih.govsrce.hrutmb.edu

In terms of anti-inflammatory properties, germanium compounds have been shown to reduce inflammation through various mechanisms. nih.govspringermedizin.de When dissolved in aqueous solutions, Ge-132 hydrolyzes to form 3-(trihydroxygermyl) propanoic acid (THGP). nih.govspringermedizin.de THGP can inhibit the release of the pro-inflammatory cytokine IL-1β and the expression of other inflammatory mediators like IL-6. nih.govspringermedizin.de Animal studies have indicated that germanium can inhibit inflammation by suppressing the activation of key signaling pathways (NF-κB and MAPK) and reducing the expression of TNF-α, IL-1β, and IL-6. nih.govspringermedizin.de Spirogermanium has also been noted to suppress autoimmune encephalomyelitis in animal models, pointing to its anti-inflammatory potential. springermedizin.de

Table 2: Antiviral and Anti-inflammatory Research Findings

Compound/Form Property Mechanism/Effect Model System Reference
Ge-132 Antiviral Augmentation of NK cell activity against influenza virus. Murine (in vivo) nih.govsrce.hr
Ge-132 (as THGP) Anti-inflammatory Inhibition of IL-1β and IL-6 expression; Suppression of NF-κB and MAPK pathways. In Vitro / Animal nih.govspringermedizin.de
Spirogermanium Anti-inflammatory Suppression of autoimmune encephalomyelitis. Rat springermedizin.de

Biological Interactions and Cytotoxicity Studies

In Vitro and In Vivo Cellular Responses to this compound

The cellular response to this compound and its derivatives is complex and depends on the specific form of the compound. Generally, elemental germanium and this compound are considered to have low acute toxicity. teck.com However, studies on nanoparticles have shown that surface characteristics play a dominant role in cytotoxicity. nih.gov For instance, a comparative cytotoxicity study using silicon and germanium nanoparticles found that cationic nanoparticles exhibited cytotoxicity, while those with carboxylic acid, PEG, or dextran (B179266) terminations did not. nih.gov The toxicity of these cationic nanoparticles appeared to target intracellular mitochondria, leading to a cascade of cellular events including decreased mitochondrial membrane potential, reduced ATP production, generation of reactive oxygen species (ROS), and enhanced caspase-3 activity. nih.gov

In other research, this compound was shown to increase X-ray-induced cytotoxicity in Chinese hamster ovary (CHO K1) cells, acting as a radiosensitizer. allenpress.com This synergistic cytotoxic effect was observed when cells were treated with this compound either before or after irradiation and was linked to a significant increase in DNA double-strand breaks and a reduction in the efficiency of DNA repair. allenpress.com In contrast, some organic germanium compounds like Ge-132 have shown a lack of cytotoxic effects on various cell lines and have even promoted cell proliferation in certain instances. researchgate.net

Limited Genotoxicity of this compound

Studies on the genotoxicity of this compound suggest it has a limited potential to cause genetic damage. This compound was found to be non-mutagenic in bacterial testing (OECD 471). teck.com A comprehensive toxicological evaluation of a highly purified organic germanium sesquioxide also showed no evidence of mutagenicity in a bacterial reverse mutation test or an in vitro mammalian chromosomal aberration test. researchgate.net

Furthermore, an in vivo mammalian micronucleus test observed no genotoxic activity at high concentrations. researchgate.net Research has indicated that germanium compounds generally lack mutagenic activity and may even inhibit the mutagenic effects of other substances under certain conditions. nih.gov For example, one study found that germanium oxide could inhibit the genotoxicity of cadmium chloride in various assays, including micronucleus formation, chromosome aberrations, and sister chromatid exchanges. nih.gov While high doses of some germanium compounds have been linked to embryonic resorption in animal studies, they are generally considered to pose a low genotoxic risk. nih.gov

Toxicological Profiles and Mechanisms

Nephrotoxicity and Organ-Specific Effects

While this compound has low acute toxicity, it is recognized as being nephrotoxic in higher doses. wikipedia.org Prolonged intake of germanium-containing products, particularly inorganic forms like this compound, has been linked to cases of renal dysfunction and failure in humans. nih.govresearchgate.netcapes.gov.br Since 1982, numerous cases of acute renal dysfunction, including some fatalities, have been reported in individuals taking germanium supplements. nih.gov

Histological studies of affected kidneys consistently show vacuolar degeneration in renal tubular epithelial cells, often in the absence of significant glomerular changes. nih.govnih.gov This suggests that the renal tubules are a primary target of germanium toxicity. In addition to the kidneys, germanium can accumulate in various other tissues. nih.gov Analysis of tissues from a long-term user of a germanium preparation revealed high concentrations of the metal, particularly in the spleen, thyroid gland, psoas muscle, jejunum, and renal cortex. nih.gov

Animal studies have corroborated these findings. A 24-week oral study comparing this compound to an organic germanium (Ge-132) found that this compound caused significant systemic and renal toxicity that persisted even after treatment was discontinued. nih.gov Other toxic effects associated with germanium ingestion in human cases, such as anemia, muscle weakness, and peripheral neuropathy, have also been demonstrated in animal studies with this compound. researchgate.net

Table 3: Organ-Specific Effects of this compound Exposure

Organ/System Observed Effect Context Reference
Kidney Acute renal failure, renal dysfunction, vacuolar degeneration of tubular epithelia. Human cases of prolonged intake of Ge supplements. nih.govnih.gov
Kidney Significant renal toxicity. Animal study (oral administration). nih.gov
Spleen High accumulation of germanium. Human case report (autopsy). nih.gov
Thyroid Gland High accumulation of germanium. Human case report (autopsy). nih.gov
Nervous System Peripheral neuropathy. Human case reports. teck.comresearchgate.net
Liver Hepatotoxicity, impaired function. Human case reports and animal studies. teck.comresearchgate.net

Neuropathy and Hepatotoxicity Associated with Overexposure

Prolonged exposure to this compound, particularly through ingestion of germanium-containing supplements, has been linked to cases of peripheral neuropathy and hepatotoxicity. teck.comnih.gov While occupational exposure has not resulted in similar reports, individuals consuming large doses of germanium products have presented with these adverse effects. teck.com The neurotoxic effects can manifest as muscle weakness, paresthesias, and sensory ataxia. nih.govmskcc.org

Hepatotoxicity is another significant concern associated with this compound overexposure. mskcc.org Cases of elevated liver enzymes and hepatic steatosis have been reported in individuals with a history of chronic germanium supplement intake. mskcc.org Animal studies have also demonstrated impaired liver function following exposure to this compound. nih.gov It is important to note that some germanium-containing products may be contaminated with the more toxic inorganic this compound, contributing to these health hazards. nih.govmskcc.org

Table 1: Reported Neurological and Hepatic Effects of this compound Overexposure in Humans

Effect Description References
Peripheral Neuropathy Damage to peripheral nerves, which may cause weakness, numbness, and pain, usually in the hands and feet. teck.comnih.govnih.gov
Paresthesias A sensation of tingling, tickling, pricking, or burning of a person's skin with no apparent long-term physical effect. mskcc.org
Sensory Ataxia A loss of coordination of movement, particularly affecting the sense of body position. mskcc.org
Elevated Liver Enzymes Increased levels of enzymes in the blood that can indicate inflammation or damage to liver cells. mskcc.org
Hepatic Steatosis A buildup of fat in the liver. mskcc.org

Influences of Nanoparticle Characteristics on Biological Interactions

The biological interactions of this compound can be significantly influenced by its nanoparticle characteristics, such as size, shape, and surface chemistry. acs.org this compound nanoparticles (GeO₂NPs) have been synthesized in various forms, including quasi-spherical shapes with diameters ranging from 12 to 27 nm. mdpi.com The crystalline structure, such as the alpha quartz-like hexagonal phase, is noted for its stability. mdpi.com

The surface of these nanoparticles plays a crucial role in their interaction with biological systems. For instance, the presence of hydroxyl groups from chemisorbed molecules like water can facilitate interactions with other molecules. mdpi.com Studies on germanium nanoparticles have shown that surface functionalization can dominate their toxicity profile. acs.org For example, positively charged surfaces on some germanium nanoparticles have demonstrated greater toxicity compared to those with other functional groups. acs.org The small size and high surface area-to-volume ratio of nanoparticles can lead to different biological activities compared to their bulk counterparts. acs.org

Table 2: Characteristics of this compound Nanoparticles and Their Potential Biological Implications

Characteristic Description Potential Biological Implication References
Size Diameter of nanoparticles, often in the range of 12-27 nm. Influences cellular uptake, distribution, and clearance. mdpi.com
Shape Can be synthesized in various forms, such as quasi-spherical. May affect interactions with cell membranes and biological macromolecules. mdpi.com
Crystalline Structure E.g., hexagonal phase, which is known for its stability. Can impact dissolution rates and reactivity in biological fluids. mdpi.com
Surface Chemistry Presence of functional groups (e.g., hydroxyl) and surface charge. A primary determinant of toxicity and interaction with biological molecules. acs.org

Metabolism and Distribution in Biological Systems

Research indicates that this compound is readily absorbed from the gastrointestinal tract following oral administration. nih.govnih.gov Once absorbed, it is distributed throughout the body and does not appear to be selectively retained in any specific tissue over the long term, though initial accumulation can occur in organs like the kidneys and liver. nih.govresearchgate.net Animal studies have shown that germanium leaves the bloodstream relatively quickly. nih.govnih.gov

A significant finding from repeated exposure studies in rats is the accumulation of this compound in certain tissues, particularly the peripheral nerves and kidneys. nih.gov This accumulation is consistent with the observed neuropathy and nephrotoxicity in cases of chronic overexposure. nih.govnih.gov The elimination half-life of this compound has been observed to be longer with repeated exposure. nih.gov Excretion occurs primarily through the urine, with a smaller amount eliminated in the feces. nih.gov

Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Parameter Value (Mean ± S.E.M.) Reference
Maximum Serum Concentration 15.5 ± 0.7 µg/ml nih.gov
Absorption Half-life 0.7 ± 0.1 h nih.gov
Elimination Half-life 2.3 ± 0.5 h nih.gov
Volume of Distribution (Central Compartment) 3.1 ± 0.3 L nih.gov
Apparent Volume of Distribution (Tissue Compartment) 8.5 ± 2.9 L nih.gov

Conclusion and Outlook in Germanium Dioxide Research

Summary of Key Academic Contributions

The scientific journey of germanium dioxide is marked by significant contributions across several distinct fields. These foundational discoveries have established GeO₂ as a versatile and indispensable material.

Optical Materials and Photonics: A primary and long-standing application of this compound is in the field of optics. Its high refractive index and excellent transparency in the infrared region have made it a critical component for manufacturing optical fibers for telecommunications. nih.govloradchemical.comnih.gov Academic research has extensively characterized its optical properties, establishing it as the key dopant in the silica (B1680970) glass core of optical fibers, which is essential for enabling effective long-distance signal transmission. loradchemical.com Early research also established the basis for its use in specialized lenses and windows for infrared (IR) spectroscopy and thermal imaging systems. nih.gov

Catalysis: this compound has been academically and commercially recognized as a highly effective polymerization catalyst. nih.govfishersci.pt Its most prominent role is in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic for packaging and textiles. fishersci.at Research has delved into the catalytic mechanisms, highlighting how GeO₂ influences the polymerization process to create high-quality PET resin. fishersci.at

Semiconductor and Materials Science: The polymorphism of GeO₂—existing in amorphous, hexagonal (α-quartz type), and tetragonal (rutile-type) structures—has been a subject of fundamental academic inquiry. americanelements.com The hexagonal, water-soluble form was foundational, while the rutile form, analogous to rutile TiO₂, was identified as a stable, high-density polymorph. americanelements.com Early semiconductor research explored GeO₂ primarily as the native oxide on germanium, a critical interface in the first generation of transistors. fishersci.com These studies, while highlighting challenges with the interface's stability compared to the silicon/silicon dioxide system, laid the groundwork for modern investigations into germanium-based electronics. fishersci.comnih.gov

Synthesis of Novel Structures: Academic endeavors have led to a variety of methods for synthesizing GeO₂ with controlled properties. Techniques such as chemical precipitation, co-precipitation, thermal evaporation, and laser ablation have been developed to produce GeO₂ crystals, nanoparticles, and nanostructures like whiskers and nanowires. nih.govnih.gov These synthesis contributions have been crucial for exploring the material's properties at the nanoscale.

Emerging Research Frontiers and Challenges

Current research on this compound is pushing into new and exciting territories, driven by the unique properties of its different polymorphs, particularly the rutile structure. However, significant challenges accompany these emerging frontiers.

Ultrawide Bandgap (UWBG) Semiconductors: The most dynamic frontier for GeO₂ is the exploration of its rutile polymorph (r-GeO₂) as an ultrawide-bandgap semiconductor for power electronics. nih.govnih.gov Theoretical and experimental studies have identified r-GeO₂ as having exceptional properties, including a bandgap of approximately 4.68 eV, high electron mobility, superior thermal conductivity compared to competitors like Gallium(III) oxide (Ga₂O₃) and Gallium nitride (GaN), and the potential for ambipolar (both n-type and p-type) doping. nih.govwikipedia.orgcharchem.org These characteristics position r-GeO₂ as a highly promising material for creating next-generation power devices that could be smaller, faster, and more efficient. nih.govnih.gov

Challenge: The primary obstacle is the synthesis of high-quality, large-area, single-crystal r-GeO₂ thin films. nih.govwikipedia.org The growth is complicated by the existence of a deeply metastable amorphous (glass) phase and the volatility of the germanium monoxide (GeO) sub-oxide during deposition. nih.gov Overcoming this synthesis challenge is the critical step to unlocking the electronic potential of r-GeO₂. wikipedia.orguni.lu

Energy Storage: this compound is being actively investigated as a high-capacity anode material for lithium-ion batteries (LIBs). nih.govnih.gov Nanostructured GeO₂ and its composites, such as GeO₂/graphene, exhibit high theoretical capacities. nih.govnih.gov The mechanism involves a conversion reaction to form germanium and lithium oxide (Li₂O), followed by the alloying of germanium with lithium. nih.gov

Challenge: A major hurdle is the large volume change (over 300%) that occurs during the charge-discharge cycles, which can lead to pulverization of the electrode material and rapid capacity decay. nih.gov Current research focuses on creating robust nanostructures and composites (e.g., mesoporous Ge/GeO₂/Carbon) to buffer this volume expansion and improve cycling stability and reversibility. nih.gov

Novel Substrates for Epitaxial Growth: In a unique turn, bulk single crystals of rutile GeO₂ are themselves being developed as a new type of substrate for the epitaxial growth of other functional rutile-structured materials. uni.lufishersci.ie With lattice parameters distinct from commercially available substrates like titanium dioxide (TiO₂), GeO₂ substrates could allow for the stabilization of new strained thin films and metastable rutile compounds, opening new avenues in materials discovery. uni.lu

Challenge: This application requires the growth of large, high-crystalline-quality bulk r-GeO₂ crystals, which is currently an area of active development. uni.lunih.gov

Photocatalysis and Biomedical Applications: Emerging research has begun to explore the photocatalytic properties of GeO₂, sometimes doped with other elements, for the degradation of organic pollutants. nih.govuni.lunih.gov Furthermore, preliminary studies are investigating the biological effects of GeO₂ nanoparticles, with some reports suggesting potential roles in inhibiting tumor formation or mitigating biochemical changes associated with neurodegenerative diseases. fishersci.at

Challenge: The large intrinsic bandgap of GeO₂ limits its photocatalytic activity to the UV range, requiring modifications like doping to activate it under visible light. nih.gov For biomedical applications, the field is nascent, and a thorough understanding of the material's interaction with biological systems, its long-term effects, and potential toxicity is required before any practical application can be considered. fishersci.at

Future Prospects for this compound Applications and Fundamental Understanding

The outlook for this compound research is bright, with a clear trajectory toward both advanced technological applications and a deeper fundamental comprehension of its complex nature.

Future Applications:

Power Electronics: The most significant future prospect lies in the realization of r-GeO₂-based power electronic devices. nih.gov If synthesis and doping challenges are overcome, r-GeO₂ could enable a new class of high-voltage, high-power transistors and diodes with superior performance and thermal management compared to current SiC and GaN technologies. nih.govcharchem.org The development of r-GeO₂ on thermally conductive substrates like SiC is a promising step in this direction. nih.gov

Energy Storage: The future of GeO₂ in batteries will depend on the successful engineering of nanocomposite anodes that can withstand thousands of charge cycles without significant degradation. nih.govnih.gov Success in this area could lead to LIBs with significantly higher energy densities, catering to the demands of electric vehicles and portable electronics. ereztech.com

Optoelectronics and Photonics: Beyond its traditional role in fiber optics, GeO₂ will continue to be a material of interest for infrared and integrated photonics. nih.govloradchemical.com Its high refractive index and compatibility with silicon-based platforms make it a candidate for novel waveguides and optoelectronic modulators.

Catalysis and Sensing: Future work will likely explore nanostructured GeO₂ for enhanced catalytic activity in various chemical reactions. Its semiconductor properties also make it a candidate for novel gas sensors, an area that is beginning to be explored. fishersci.pt

Advancements in Fundamental Understanding:

Synthesis and Polymorphism: A core focus of future research will be to gain precise control over the synthesis of GeO₂ polymorphs. wikipedia.org Mastering techniques like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) to selectively grow high-quality r-GeO₂ is paramount. wikipedia.orgwikipedia.org Additionally, studies under extreme pressure and temperature will continue to provide insights into the phase transitions of GeO₂, which also serves as a crucial analog for understanding silicon dioxide (SiO₂) in planetary science. fishersci.fi

Doping and Defect Physics: A fundamental understanding of how to effectively dope (B7801613) r-GeO₂ to achieve reliable n-type and p-type conductivity is essential for device fabrication. americanelements.com Future research will need to fully characterize the behavior of dopants (like antimony for n-type and aluminum for p-type) and the role of native point defects and impurities that can affect conductivity. nih.govamericanelements.com

Interface Science: For any electronic or energy storage application, the interface between GeO₂ and other materials (e.g., the metal electrode, the electrolyte, or the semiconductor channel) is critical. fishersci.comnih.gov Future studies will need to employ advanced characterization techniques to understand and engineer these interfaces to minimize defects and optimize performance. fishersci.no

Melt Structure and Glass Formation: Recent discoveries, such as the existence of threefold coordinated germanium in the GeO₂ melt, challenge long-held structural models. thegoodscentscompany.com Further investigation into the liquid and amorphous states will provide critical insights into glass formation and crystal growth, benefiting both the glass industry and the synthesis of crystalline GeO₂. americanelements.comthegoodscentscompany.com

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